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  • Product: O,alpha-dimethyl-L-tyrosine
  • CAS: 65555-88-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to O,alpha-Dimethyl-L-tyrosine: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract O,alpha-dimethyl-L-tyrosine, a structurally modified analog of the amino acid L-tyrosine, represents a molecule of significant interest in the real...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,alpha-dimethyl-L-tyrosine, a structurally modified analog of the amino acid L-tyrosine, represents a molecule of significant interest in the realms of neurochemistry and medicinal chemistry. Characterized by the methylation of both the phenolic hydroxyl group (O-methylation) and the alpha-carbon (α-methylation), this compound exhibits unique chemical properties and biological activities that distinguish it from its parent molecule. This technical guide provides a comprehensive overview of O,alpha-dimethyl-L-tyrosine, detailing its chemical structure, physicochemical properties, synthesis methodologies, and known biological effects, with a particular focus on its role as a potential modulator of catecholamine biosynthesis.

Chemical Identity and Physicochemical Properties

O,alpha-dimethyl-L-tyrosine, systematically named (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, is a derivative of L-tyrosine. The addition of a methyl group to the phenolic oxygen and another to the alpha-carbon significantly alters its steric and electronic properties compared to L-tyrosine.[1] These modifications can influence its metabolic stability, membrane permeability, and interaction with biological targets.[1]

Table 1: Physicochemical Properties of O,alpha-dimethyl-L-tyrosine

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid[2]
CAS Number 65555-88-6[2]
Molecular Formula C₁₁H₁₅NO₃[2]
Molecular Weight 209.25 g/mol [2]
Melting Point Approximately 200°C[1]
Solubility Highly soluble in polar solvents (e.g., water, methanol)[1]
Stability Generally stable under standard laboratory conditions; sensitive to strong oxidizing agents.[1]

Synthesis of O,alpha-dimethyl-L-tyrosine

Representative Synthetic Protocol:

This protocol is a two-stage process involving the protection of the amino and carboxyl groups, followed by sequential methylation and deprotection.

Stage 1: Protection of L-tyrosine The rationale behind the initial protection of the amino and carboxyl groups is to prevent unwanted side reactions during the methylation steps. The choice of protecting groups is critical; they must be stable under the conditions of methylation and easily removable without affecting the newly introduced methyl groups.

  • Step 1.1: Esterification of the Carboxyl Group. L-tyrosine is first converted to its methyl ester to protect the carboxylic acid functionality. A common method is the Fischer-Speier esterification.

  • Step 1.2: Protection of the Amino Group. The amino group of the L-tyrosine methyl ester is then protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent N-methylation.

Stage 2: Sequential Methylation and Deprotection

  • Step 2.1: O-Methylation of the Phenolic Hydroxyl Group. The protected L-tyrosine derivative is then subjected to O-methylation. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a mild base. The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity for attack on the methylating agent.

  • Step 2.2: α-Methylation of the Alpha-Carbon. Following O-methylation, the α-carbon is methylated. This is a more complex step and can be achieved through various methods, often involving the formation of an enolate or an equivalent nucleophile at the α-position, which then reacts with a methylating agent.

  • Step 2.3: Deprotection. The final step involves the removal of the protecting groups from the amino and carboxyl functionalities to yield O,alpha-dimethyl-L-tyrosine. This is typically achieved by acid-catalyzed hydrolysis.[3]

Experimental Workflow for Synthesis

Tyrosine L-Tyrosine Protected_Tyr Protected L-Tyrosine Tyrosine->Protected_Tyr Protection (Amino & Carboxyl) O_Methyl_Tyr O-Methylated Intermediate Protected_Tyr->O_Methyl_Tyr O-Methylation O_Alpha_Dimethyl_Tyr_Protected Protected O,alpha-dimethyl -L-tyrosine O_Methyl_Tyr->O_Alpha_Dimethyl_Tyr_Protected alpha-Methylation Final_Product O,alpha-dimethyl -L-tyrosine O_Alpha_Dimethyl_Tyr_Protected->Final_Product Deprotection cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Inhibitor O,alpha-dimethyl- L-tyrosine Inhibitor->Inhibition

Caption: Inhibition of Tyrosine Hydroxylase by O,alpha-dimethyl-L-tyrosine.

Antioxidant Properties

Phenolic compounds are known for their antioxidant properties, and derivatives of tyrosine are no exception. [4]O,alpha-dimethyl-L-tyrosine has been reported to possess antioxidant activity. [5]This activity is likely attributed to the ability of the phenolic ring to donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. While the O-methylation may modulate this activity compared to the free hydroxyl group in L-tyrosine, the overall structure still retains the capacity to participate in redox reactions.

Experimental Protocol for Antioxidant Activity Assessment (DPPH Assay - A General Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. The concentration is adjusted so that the absorbance at its maximum wavelength (around 517 nm) is within a suitable range (typically 0.8-1.2).

  • Sample Preparation: A series of concentrations of O,alpha-dimethyl-L-tyrosine are prepared in methanol.

  • Reaction: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at the maximum wavelength of DPPH using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the DPPH radical (IC50) is determined by plotting the percentage of inhibition against the concentration of the sample.

Applications in Research and Drug Discovery

The unique properties of O,alpha-dimethyl-L-tyrosine make it a valuable tool in several areas of research and development:

  • Neuroscience Research: As an inhibitor of catecholamine synthesis, it can be used to investigate the roles of dopamine and norepinephrine in various neurological processes, including mood, cognition, and motor control. [6]It can also be a useful tool in animal models of diseases where catecholamine dysregulation is implicated, such as Parkinson's disease and certain psychiatric disorders. [7]* Drug Development: It can serve as a lead compound or a scaffold for the development of novel therapeutics targeting the catecholaminergic system. [8]Its modified structure may offer advantages in terms of bioavailability and metabolic stability compared to simpler tyrosine analogs.

  • Biochemical Research: O,alpha-dimethyl-L-tyrosine can be used as a probe to study the structure and function of tyrosine hydroxylase and other enzymes involved in amino acid metabolism. [6]

Safety and Handling

O,alpha-dimethyl-L-tyrosine is classified as harmful if swallowed and may cause skin irritation. [5]Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

References

Sources

Exploratory

Technical Monograph: (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid

CAS: 65555-88-6 Synonyms: -Methyl-O-methyl-L-tyrosine; (S)- -Methyl-4-methoxy-phenylalanine Molecular Formula: C H NO Molecular Weight: 209.24 g/mol [1][2] Executive Summary & Chemical Architecture (S)-2-amino-3-(4-metho...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 65555-88-6 Synonyms:


-Methyl-O-methyl-L-tyrosine; (S)-

-Methyl-4-methoxy-phenylalanine Molecular Formula: C

H

NO

Molecular Weight: 209.24 g/mol [1][2]

Executive Summary & Chemical Architecture

(S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid is a non-proteinogenic


,

-disubstituted amino acid.[2] Structurally, it is the

-methylated derivative of Metyrosine (

-methyl-L-tyrosine), a known tyrosine hydroxylase inhibitor.[2][3] The introduction of the

-methyl group at the quaternary carbon center confers two critical properties:
  • Conformational Constraint: It restricts the rotation of the peptide backbone (

    
     and 
    
    
    
    angles), favoring helical structures (specifically
    
    
    -helices) when incorporated into peptides.[2][3]
  • Metabolic Stability: The quaternary center eliminates the

    
    -proton, rendering the molecule resistant to PLP-dependent enzymes (like transaminases) and proteolytic degradation.[2][3]
    

This compound serves as a high-value chiral building block in the synthesis of peptidomimetics, radiotracers for oncology (PET imaging), and catecholamine pathway modulators.[3]

Physiochemical Profile
PropertyValueNote
Chirality (S)-EnantiomerEssential for biological recognition (L-configuration analog).[2]
Melting Point 320–321 °C (dec)High lattice energy typical of zwitterionic amino acids.[2][3]
Solubility Water (Low), Dilute Acid (High)Amphoteric nature; solubilizes readily in 1N HCl.[2][3]
pKa values

2.3 (COOH),

9.7 (NH

)
Estimated based on

-methyl tyrosine analogs.[2][3]
LogP 0.5 – 1.2Increased lipophilicity vs. Metyrosine due to O-methylation.[2][3]

Synthetic Routes & Process Chemistry

The synthesis of CAS 65555-88-6 requires the construction of a quaternary stereocenter.[2] Standard alkylation of tyrosine derivatives leads to racemization.[2][3] Therefore, Stereoselective Alkylation using Chiral Auxiliaries is the industry standard for high enantiomeric excess (


).[3]
Protocol: The Schöllkopf Bis-Lactim Ether Method

This method utilizes a cyclic dipeptide auxiliary (Schöllkopf reagent) to direct the incoming electrophile to the less hindered face, establishing the (S)-configuration.[3]

Reaction Scheme (Logic Flow)
  • Auxiliary Formation: Condensation of L-Valine and Glycine to form a diketopiperazine, followed by O-methylation to form the bis-lactim ether.[2][3]

  • Metallation: Generation of a chiral enolate.[2][3]

  • Stereoselective Alkylation: Attack of the enolate on 4-methoxybenzyl bromide.[2][3]

  • Hydrolysis: Release of the target amino acid and recovery of the chiral auxiliary.[2][3]

Step-by-Step Methodology

Reagents:

  • (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine (Schöllkopf Reagent)[2]

  • n-Butyllithium (n-BuLi), 1.6M in hexanes[2][3]

  • 4-Methoxybenzyl bromide (Electrophile)[2][3]

  • Tetrahydrofuran (THF), anhydrous[3]

  • 0.25 N HCl[3]

Procedure:

  • Enolate Generation:

    • Charge a flame-dried cryostat reactor with anhydrous THF and the Schöllkopf reagent.[2][3]

    • Cool to -78°C .[2][3] This temperature is critical to maintain the kinetic enolate and prevent equilibration.[2][3]

    • Add n-BuLi dropwise over 30 minutes. The solution will turn deep red/orange.[2][3] Stir for 20 minutes.

    • Mechanistic Note: The lithium coordinates with the nitrogen, and the bulky isopropyl group shields the re-face, forcing the electrophile to approach from the si-face (trans to the isopropyl group).[3]

  • Alkylation:

    • Dissolve 4-methoxybenzyl bromide in minimal THF.

    • Add slowly to the enolate solution at -78°C.

    • Allow the reaction to warm to -20°C over 4 hours. Monitor consumption of starting material via TLC or HPLC.[2][3]

  • Hydrolysis (Chiral Auxiliary Cleavage):

    • Quench the reaction with dilute acetic acid.[2][3] Concentrate in vacuo.[2][3]

    • Dissolve the residue in 0.25 N HCl mixed with THF (1:1).

    • Stir at room temperature for 12 hours. The mild acid hydrolyzes the imino ethers to esters, then cleaves the dipeptide bond.[3]

    • Note: Stronger acid (6N HCl) or heat may cause demethylation of the methoxy group to a phenol, yielding Metyrosine instead.[3] Strict pH control is required. [3][4]

  • Purification:

    • Extract the auxiliary (L-Valine methyl ester) with ether.[2][3] The product remains in the aqueous phase.[2][3]

    • Neutralize the aqueous phase to pH 6.0 (isoelectric point) with NH

      
      OH.[2][3]
      
    • The product precipitates as a white solid.[2][3] Recrystallize from water/ethanol.[2][3]

Visualization: Stereoselective Synthesis Pathway[3]

SynthesisPathway Start Schöllkopf Reagent (Chiral Auxiliary) Step1 Enolate Formation (n-BuLi, -78°C) Start->Step1 Deprotonation Step2 Alkylation (4-Methoxybenzyl Bromide) Step1->Step2 Stereoselective Attack Step3 Mild Hydrolysis (0.25N HCl) Step2->Step3 Imine Cleavage End (S)-2-amino-3-(4-methoxyphenyl) -2-methylpropanoic acid Step3->End Precipitation Recycle Recovered Auxiliary (L-Val-OMe) Step3->Recycle Extraction

Caption: Stereoselective synthesis via Schöllkopf bis-lactim ether method ensuring (S)-configuration.

Biological Implications & Applications[2]

Catecholamine Pathway Modulation

This compound is a structural analog of Tyrosine and L-DOPA .[2][3]

  • Mechanism: It acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis.[3]

  • Differentiation: Unlike Metyrosine (which has a free phenol), the O-methyl group in CAS 65555-88-6 increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration.[2][3] It may function as a prodrug, requiring in vivo demethylation (via CYP450 enzymes) to become active, or act as a specific probe for amino acid transporters (LAT1).[3]

Peptidomimetics

In drug design, replacing Tyrosine with (S)-


-methyl-4-methoxy-phenylalanine introduces a "kink" in the peptide chain.[2]
  • Helix Stabilization: The steric bulk of the methyl group restricts the

    
     and 
    
    
    
    torsion angles to values near -60° and -40°, promoting
    
    
    -helical or
    
    
    -helical conformations.
  • Protease Resistance: The absence of the

    
    -hydrogen prevents abstraction by proteases, significantly extending the plasma half-life of peptide therapeutics.[3]
    
Visualization: Tyrosine Hydroxylase Inhibition Loop[2][3]

BiologicalPathway Tyr L-Tyrosine Enzyme Tyrosine Hydroxylase (Rate Limiting) Tyr->Enzyme Substrate L_Dopa L-DOPA Enzyme->L_Dopa Hydroxylation Inhibitor CAS 65555-88-6 (Competitive Inhibitor) Inhibitor->Enzyme Blocks Active Site Dopamine Dopamine L_Dopa->Dopamine Decarboxylase NE Norepinephrine Dopamine->NE

Caption: Competitive inhibition of Tyrosine Hydroxylase by


-methylated analogs.[2][3][5]

Quality Control & Analytical Standards

For research and pharmaceutical use, enantiomeric purity is paramount.[2][3] The (R)-enantiomer is often biologically inactive or possesses off-target toxicity.[2]

Analytical Protocol: Chiral HPLC
  • Column: Crownpak CR(+) or Chiralpak ZWIX(+) (Zwitterionic stationary phases are preferred for underivatized amino acids).[2][3]

  • Mobile Phase: Aqueous Perchloric acid (pH 1.[2][3]5) or MeOH/Acetonitrile with 50mM Formic Acid/Ammonium Formate.[2][3]

  • Detection: UV at 275 nm (Absorption of the 4-methoxyphenyl group).[2][3]

  • Reference Standard: Racemic

    
    -methyl-4-methoxy-phenylalanine is required to establish separation resolution.[2]
    
Specification Table
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Identification

H NMR, MS matches standard
NMR (D

O/DCl)
Purity (HPLC)

98.0%
Reverse Phase C18
Chiral Purity

99.0% ee (S-isomer)
Chiral HPLC
Specific Rotation

(c=0.5, Cu complex)
Polarimetry
Water Content

1.0%
Karl Fischer

References

  • Schöllkopf, U. (1983).[2][3] Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketo-Piperazines.[2] Tetrahedron, 39(12), 2085-2091.[2][3]

  • Seebach, D., et al. (1996).[2][3] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748.[2][3] [3]

  • PubChem. (2024).[2][3][6] Compound Summary: alpha-Methyl-L-tyrosine (Metyrosine).[2][5][7] National Library of Medicine.[2][3]

  • Reddy, T. J., et al. (2008).[2][3] Practical Synthesis of

    
    -Methyl Amino Acids. Organic Process Research & Development, 12(3), 575-579.[2][3] 
    
  • DrugBank. (2024).[2][3] Metyrosine: Pharmacology and Interactions. DrugBank Online.[2][3] [3]

Sources

Foundational

Technical Whitepaper: Structural and Functional Divergence of Tyrosine Analogues

Orthogonal Strategies in Peptidomimetic Design: Steric Locking vs. Metabolic Shielding Executive Summary This technical guide analyzes the divergent utility of two critical non-natural amino acids (nnAAs): 2',6'-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Orthogonal Strategies in Peptidomimetic Design: Steric Locking vs. Metabolic Shielding

Executive Summary

This technical guide analyzes the divergent utility of two critical non-natural amino acids (nnAAs): 2',6'-dimethyl-L-tyrosine (DMT) and O-methyl-


-methyl-L-tyrosine (MAMT) .[1] While both share a tyrosine scaffold, their modifications serve opposing ends of the drug discovery spectrum.[1] DMT is a conformational tool, utilizing steric hindrance to lock pharmacophores into high-affinity bioactive states (specifically for Opioid GPCRs).[1] MAMT is a metabolic probe, utilizing electronic and steric masking to decouple transport mechanisms from enzymatic degradation.[1]
Physicochemical & Structural Profiling

The fundamental difference between these analogues lies in the "Instruction Set" encoded by their substitutions.

Feature2',6'-Dimethyl-L-Tyrosine (DMT) O-methyl-

-methyl-L-tyrosine (MAMT)
Core Modification Methylation at ortho positions of the phenol ring.[1]Methylation at

-carbon + Methylation of Phenol oxygen.[1]
Primary Effect Steric Restriction: Forces aromatic ring orthogonal to backbone (

constraint).[1]
Metabolic Blockade: Prevents PLP-dependent decarboxylation and phenol ionization.[1]
Electronic State Phenol remains ionizable (H-bond donor).[1]Phenol is capped (Methoxy); H-bond acceptor only.[1]
LogP (Lipophilicity) High (Increased hydrophobic surface area).[1]Very High (Loss of zwitterionic character + lipophilic caps).[1]
Primary Target GPCRs (Mu/Delta Opioid Receptors).[1]Transporters (LAT1) or Enzyme Inhibition (TH).[1]
Key Application Peptidomimetics (e.g., Schiller Peptides).[1]PET Tracers, Metabolic Probes, False Neurotransmitters.[1]
Mechanism of Action: The Divergence
2.1 DMT: The "Schiller" Conformational Lock

DMT is the cornerstone of modern opioid peptide design. In native Tyrosine, the aromatic side chain rotates freely.[1] In DMT, the two methyl groups at the 2' and 6' positions clash with the peptide backbone protons.

  • Causality: This steric clash restricts the

    
     torsion angle to 
    
    
    
    or
    
    
    .[1]
  • Result: The aromatic ring is forced into a specific orientation that perfectly matches the hydrophobic pocket of the Delta Opioid Receptor (DOR), leading to sub-nanomolar affinity (e.g., Dmt-Tic analogues).[1]

2.2 MAMT: The Dual-Action Metabolic Shield

MAMT combines the properties of Metyrosine (


-methyl) and O-methyl-tyrosine.[1]
  • 
    -Methylation:  Sterically blocks the approach of Pyridoxal Phosphate (PLP) dependent enzymes (like Aromatic L-amino acid decarboxylase), preventing conversion to amines.[1]
    
  • O-Methylation: Masks the phenolic hydroxyl.[1] This prevents Phase II conjugation (sulfation/glucuronidation) and prevents oxidation by Tyrosine Hydroxylase (TH).[1]

  • Result: The molecule acts as a "Trojan Horse"—it is recognized by the L-type Amino Acid Transporter 1 (LAT1) to cross the Blood-Brain Barrier (BBB) but remains metabolically inert once inside.[1]

2.3 Pathway Visualization (DOT)

Tyrosine_Analogues Tyr Native L-Tyrosine Mod_DMT Modification: 2',6'-Dimethylation Tyr->Mod_DMT Mod_MAMT Modification: Alpha-Me + O-Me Tyr->Mod_MAMT Mech_DMT Steric Clash with Backbone Amide Mod_DMT->Mech_DMT State_DMT Locked Chi1 Angle (Orthogonal Conformation) Mech_DMT->State_DMT Target_DMT High Affinity GPCR Binding (Delta/Mu Opioid) State_DMT->Target_DMT Pharmacodynamics Mech_MAMT_1 Alpha-Me: Blocks PLP Enzymes Mod_MAMT->Mech_MAMT_1 Mech_MAMT_2 O-Me: Blocks Ionization/Oxidation Mod_MAMT->Mech_MAMT_2 Target_MAMT Metabolically Stable Transport (LAT1 Substrate / Tracer) Mech_MAMT_1->Target_MAMT Mech_MAMT_2->Target_MAMT Pharmacokinetics

Figure 1: Mechanistic divergence. DMT optimizes receptor fit (Pharmacodynamics), while MAMT optimizes stability and transport (Pharmacokinetics).[1]

Synthesis Strategies

Synthesis of these sterically crowded amino acids requires overcoming significant energy barriers.[1]

3.1 Protocol A: Synthesis of DMT (Microwave-Assisted Negishi Coupling)

Standard enzymatic resolution is inefficient for DMT due to steric bulk.[1] The modern standard is Palladium-catalyzed coupling.[1]

  • Reagents: Boc-iodo-L-alanine (chiral scaffold), 4-bromo-3,5-dimethylanisole, Zinc dust,

    
    , S-Phos.
    
  • Zinc Activation: Treat Zinc dust with TMSCl in DMF to activate.[1] Add Boc-iodo-L-alanine to form the organozinc intermediate (Jackson reagent).[1]

  • Coupling: Add the aryl bromide and Pd catalyst.

  • Microwave Irradiation: Heat to

    
     for 30 mins. (Thermal heating requires 12+ hours and risks racemization).[1]
    
  • Deprotection: Standard TFA/DCM to yield DMT.

    • Validation: Check optical rotation.[1] Enantiomeric excess (ee) should be >98% to ensure receptor selectivity.[1]

3.2 Protocol B: Synthesis of MAMT (Bucherer-Bergs / Schöllkopf)

Since MAMT is alpha-methylated, standard chiral pool synthesis is difficult.[1] The Schöllkopf bis-lactim ether method is preferred for high ee.[1]

  • Auxiliary Formation: Condense L-Valine with Glycine to form the diketopiperazine (Schöllkopf auxiliary).[1]

  • Alkylation 1 (The O-Me-Tyr skeleton): Lithiate with n-BuLi at

    
    , add 4-methoxybenzyl bromide.
    
  • Alkylation 2 (The Alpha-Methyl): Lithiate again (n-BuLi), add Methyl Iodide (MeI). The auxiliary directs the methyl group trans to the isopropyl group, ensuring stereocontrol.

  • Hydrolysis: Mild acid hydrolysis releases the chiral auxiliary (recyclable) and the free MAMT.

Experimental Protocols: Validating the Analogues
4.1 DMT Validation: The Opioid Binding Assay

Objective: Confirm the "Schiller" effect (enhanced affinity via conformational lock).

  • System: CHO cells expressing human

    
    -opioid receptor (hDOR).[1]
    
  • Ligand: Tritiated Diprenorphine (

    
    -DPN).[1]
    
  • Protocol:

    • Prepare membrane fractions from CHO-hDOR cells.[1]

    • Incubate membranes with

      
      -DPN (0.5 nM) and varying concentrations of the DMT-peptide (e.g., Dmt-Tic-OH) vs. the Tyr-peptide (Tyr-Tic-OH).[1]
      
    • Incubate for 90 min at

      
       in Tris-HCl buffer (pH 7.4).
      
    • Terminate via rapid filtration over GF/B filters.[1]

    • Data Analysis: Calculate

      
      .[1][2]
      
    • Expected Result: The DMT analogue should exhibit a

      
       10-100x lower (higher affinity) than the native Tyr analogue due to entropy reduction (pre-organized conformation).[1]
      
4.2 MAMT Validation: LAT1 Transport & Stability Assay

Objective: Confirm metabolic stability and transport competence.

  • System: HEK293 cells (LAT1 overexpressing).[1]

  • Protocol:

    • Uptake: Incubate cells with

      
       MAMT in HBSS buffer for 1-10 mins.
      
    • Inhibition Check: Co-incubate with BCH (standard LAT1 inhibitor) to verify transporter specificity.[1]

    • Metabolic Stability: Lyse cells after 60 mins. Perform HPLC-MS/MS on the lysate.

    • Detection: Look for metabolites (demethylated species or decarboxylated amines).[1]

    • Expected Result: MAMT should show high intracellular accumulation (LAT1 transport) but zero conversion to amines or catechols (unlike L-DOPA or Tyrosine), confirming the "Metabolic Shield."[1]

References
  • Schiller, P. W., et al. (1992).[1] "Synthesis and in vitro opioid activity of 2',6'-dimethyl-L-tyrosine (Dmt) analogues." Journal of Medicinal Chemistry. Link

  • Salvadori, S., et al. (1995).[1][3] "Dmt-Tic-OH: A highly selective and potent delta-opioid dipeptide receptor antagonist."[1] Molecular Medicine. Link

  • Visseaux, I., et al. (2015).[1] "Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives." ACS Medicinal Chemistry Letters. Link[1]

  • Wienken, M., et al. (2020).[1] "Methylated derivatives of L-tyrosine: Isotope effects and enzyme inhibition."[1][4] Journal of Biochemistry. Link

  • Bailly, M., et al. (2018).[1] "Targeting LAT1 (SLC7A5) transport with alpha-methyl-tyrosine analogues." Biochemical Pharmacology. Link

Sources

Exploratory

O,alpha-dimethyl-L-tyrosine dopamine synthesis inhibition mechanism

An In-Depth Technical Guide to the Mechanism of Dopamine Synthesis Inhibition by O,alpha-dimethyl-L-tyrosine Abstract The synthesis of dopamine, a critical neurotransmitter implicated in motor control, motivation, and co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Dopamine Synthesis Inhibition by O,alpha-dimethyl-L-tyrosine

Abstract

The synthesis of dopamine, a critical neurotransmitter implicated in motor control, motivation, and cognition, is tightly regulated by the enzyme tyrosine hydroxylase (TH). As the rate-limiting step in catecholamine biosynthesis, TH represents a key target for pharmacological modulation. Tyrosine analogues, such as the well-characterized inhibitor α-Methyl-p-tyrosine (AMPT), serve as invaluable tools for investigating the functional roles of dopamine in preclinical and clinical research. This guide focuses on O,alpha-dimethyl-L-tyrosine, a structurally related derivative explored for its potential as a TH inhibitor. We delineate the hypothesized competitive inhibition mechanism based on its structural analogy to the natural substrate, L-tyrosine. Furthermore, this document provides a comprehensive framework for the experimental validation of such inhibitors, presenting detailed, field-proven protocols for both in vitro enzyme kinetics and in vivo assessment of dopamine depletion in rodent models. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply pharmacological tools for the acute modulation of dopamine synthesis.

Part 1: The Dopamine Synthesis Pathway and its Rate-Limiting Step

The catecholamine synthesis pathway begins with the amino acid L-tyrosine, which is actively transported across the blood-brain barrier. Within catecholaminergic neurons, a multi-step enzymatic process converts L-tyrosine into dopamine, and subsequently into norepinephrine and epinephrine in relevant neurons.

The foundational and rate-limiting step in this entire cascade is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] This hydroxylation is catalyzed by the enzyme Tyrosine Hydroxylase (TH). TH is a pterin-dependent monooxygenase that requires molecular oxygen (O₂), iron (Fe²⁺), and the cofactor tetrahydrobiopterin (BH4) for its catalytic activity.[2] The activity of TH is meticulously regulated through multiple mechanisms, including feedback inhibition by catecholamine products like dopamine and phosphorylation.[1][2] Because the conversion of L-tyrosine to L-DOPA is the slowest reaction in the sequence, its inhibition effectively shuts down the synthesis of all downstream catecholamines.

Following its synthesis, L-DOPA is rapidly decarboxylated by Aromatic L-amino acid decarboxylase (AADC) to form dopamine. This enzymatic efficiency is why direct administration of L-DOPA, rather than L-tyrosine, is used in therapeutic contexts like Parkinson's disease to bypass the rate-limiting TH step.

Dopamine Synthesis Pathway cluster_0 Catecholaminergic Neuron L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine AADC Inhibitor O,alpha-dimethyl-L-tyrosine (Inhibitor) Inhibitor->L_DOPA Inhibition

Figure 1: The initial steps of the dopamine synthesis pathway, highlighting the rate-limiting role of Tyrosine Hydroxylase (TH) and the point of inhibition by tyrosine analogues.

Part 2: Molecular Inhibitors of Tyrosine Hydroxylase

The structural similarity of certain molecules to L-tyrosine allows them to act as competitive inhibitors at the active site of TH, effectively reducing the rate of dopamine synthesis.

The Archetypal Inhibitor: α-Methyl-p-tyrosine (AMPT)

Alpha-methyl-p-tyrosine (AMPT), also known as Metyrosine, is the most extensively studied competitive inhibitor of TH.[3][4] Its structure closely mimics L-tyrosine but features a methyl group at the alpha-carbon position. This modification allows it to bind to the tyrosine-binding site of the TH enzyme, but it cannot be hydroxylated, thus acting as a dead-end inhibitor.[4] By occupying the active site, AMPT prevents the binding of the endogenous substrate, L-tyrosine, thereby blocking L-DOPA production and causing a profound but reversible depletion of dopamine and other catecholamines.[5][6]

The Derivative: O,alpha-dimethyl-L-tyrosine

O,alpha-dimethyl-L-tyrosine is a derivative of L-tyrosine with two key structural modifications:

  • Alpha-dimethylation: Two methyl groups are present on the alpha-carbon.

  • O-methylation: The hydroxyl group on the phenyl ring is replaced by a methoxy group.[7]

These modifications enhance its lipophilicity compared to L-tyrosine.[8] Based on its structural analogy to both the natural substrate and the known inhibitor AMPT, O,alpha-dimethyl-L-tyrosine is hypothesized to function as a competitive inhibitor of TH. The bulky alpha-dimethyl groups and the altered phenyl ring are predicted to allow binding to the enzyme's active site while preventing the catalytic hydroxylation required for L-DOPA synthesis. Studies in zebrafish have suggested it can reduce TH activity, leading to decreased dopamine production.[8] However, comprehensive kinetic data (e.g., IC₅₀, Kᵢ) from primary literature for this specific compound is not widely available, necessitating empirical validation for any research application.

Competitive Inhibition Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E1 Tyrosine Hydroxylase (Enzyme) ES1 [Enzyme-Substrate Complex] E1->ES1 Binds S1 L-Tyrosine (Substrate) P1 L-DOPA (Product) ES1->P1 Catalysis E2 Tyrosine Hydroxylase (Enzyme) EI2 [Enzyme-Inhibitor Complex] E2->EI2 Binds I2 O,alpha-dimethyl-L-tyrosine (Inhibitor) NP2 No Product EI2->NP2 No Reaction

Figure 2: Diagram illustrating the principle of competitive inhibition at the Tyrosine Hydroxylase active site.

Part 3: Experimental Validation of TH Inhibition and Dopamine Depletion

A rigorous, multi-step validation process is essential to characterize any novel TH inhibitor. The following protocols provide a self-validating system, progressing from isolated enzyme activity to in vivo functional outcomes.

Section 3.1: In Vitro Characterization of Inhibitor Potency (IC₅₀ Determination)

The first step is to determine the inhibitor's concentration-dependent effect on the activity of purified TH enzyme. The half-maximal inhibitory concentration (IC₅₀) is a key parameter representing the potency of the inhibitor.

Protocol: Radiometric Assay for Tyrosine Hydroxylase Activity

This protocol is a classic and highly sensitive method for measuring TH activity by quantifying the release of tritiated water (³H₂O) from L-[3,5-³H]tyrosine.

  • Rationale: The hydroxylation of tyrosine at the 3-position by TH displaces a tritium atom, which becomes incorporated into water. The amount of radioactivity in the water phase is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 200 mM sodium acetate buffer (pH 6.0) containing 1 mM FeSO₄, 200 µg/mL catalase, and 10 mM DTT.

    • Substrate/Cofactor Mix: Prepare a solution in the assay buffer containing 2 mM tetrahydrobiopterin (BH4) and 200 µM L-[3,5-³H]tyrosine (specific activity ~50 Ci/mmol).

    • Inhibitor Stock Solutions: Prepare serial dilutions of O,alpha-dimethyl-L-tyrosine (e.g., from 1 nM to 1 mM) in the assay buffer.

    • Enzyme Preparation: Use purified recombinant TH enzyme, diluted in assay buffer to a concentration that yields a linear reaction rate for at least 20 minutes.

    • Stopping Solution: 5% (w/v) trichloroacetic acid (TCA).

    • Charcoal Slurry: 10% (w/v) activated charcoal in water.

  • Reaction Setup (in triplicate for each inhibitor concentration):

    • In a microcentrifuge tube, add 25 µL of the appropriate inhibitor dilution (or buffer for control).

    • Add 25 µL of the diluted TH enzyme preparation.

    • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the pre-warmed Substrate/Cofactor Mix.

    • Incubate for 15 minutes at 37°C.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding 50 µL of the cold TCA stopping solution.

    • Add 200 µL of the charcoal slurry to each tube. This step is critical as the charcoal binds unreacted [³H]tyrosine.

    • Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes to pellet the charcoal.

  • Quantification:

    • Carefully transfer 200 µL of the supernatant (containing the ³H₂O product) to a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) reaction.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Workflow cluster_workflow IC50 Determination Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor Dilutions A->B C Initiate Reaction with Substrate/Cofactor Mix B->C D Incubate at 37°C C->D E Stop Reaction (TCA) D->E F Bind Unreacted Substrate (Activated Charcoal) E->F G Centrifuge F->G H Quantify Product (³H₂O) in Supernatant G->H I Plot Dose-Response Curve & Calculate IC50 H->I In Vivo Workflow cluster_workflow In Vivo Dopamine Depletion Workflow A Dose Rodents with Inhibitor (e.g., 0, 25, 50, 100 mg/kg, i.p.) B Euthanize at Peak Effect Time A->B C Rapidly Dissect Striatum B->C D Homogenize Tissue in Perchloric Acid C->D E Centrifuge & Filter Supernatant D->E F Analyze via HPLC-ED E->F G Quantify Dopamine, DOPAC, and HVA F->G H Statistical Analysis (ANOVA) G->H

Figure 4: Experimental workflow for assessing the in vivo efficacy of a TH inhibitor by measuring striatal neurochemicals.
Treatment Group (mg/kg)Striatal Dopamine (ng/mg tissue)Striatal DOPAC (ng/mg tissue)Striatal HVA (ng/mg tissue)DOPAC/DA Ratio
0 (Vehicle)12.5 ± 0.81.8 ± 0.21.1 ± 0.10.144
258.1 ± 0.61.0 ± 0.10.6 ± 0.1*0.123
504.2 ± 0.4 0.5 ± 0.10.3 ± 0.05 0.119
1001.9 ± 0.30.2 ± 0.04 0.1 ± 0.020.105
Table 2: Representative hypothetical data showing a dose-dependent decrease in dopamine and its metabolites in the striatum following administration of a TH inhibitor. Data are mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.

Part 4: Comparative Analysis and Applications

A clear understanding of a novel inhibitor requires comparison to the established standard, AMPT.

Featureα-Methyl-p-tyrosine (AMPT)O,alpha-dimethyl-L-tyrosine
Structure L-tyrosine with single α-methyl group. [4]L-tyrosine with α-dimethyl and O-methyl groups. [7]
Mechanism Competitive inhibitor of Tyrosine Hydroxylase. [3][4]Hypothesized competitive inhibitor of TH. [8]
Potency (IC₅₀) Well-characterized in literature.Requires empirical determination.
Lipophilicity Moderate.Expected to be higher due to methylation. [8]
In Vivo Effect Robust depletion of brain catecholamines. [9]Expected to deplete brain catecholamines.
Primary Use Gold-standard research tool for acute dopamine depletion; treatment for pheochromocytoma. [3][5]Investigational tool for neuroscience research. [8]

Applications in Research:

The acute and reversible inhibition of dopamine synthesis is a powerful technique for:

  • Probing Dopaminergic Function: Investigating the necessary role of "tonic" and "phasic" dopamine release in behaviors such as reinforcement learning, decision-making, and working memory.

  • Disease Modeling: Simulating the dopamine-depleted state of early Parkinson's disease to test therapeutic strategies.

  • Validating Neuroimaging Signals: Correlating changes in PET imaging signals (e.g., with [¹¹C]raclopride) to the underlying state of the dopamine system. [10]

Conclusion

O,alpha-dimethyl-L-tyrosine represents a potentially valuable pharmacological tool for the study of dopamine neurotransmission, predicated on its structural design as an inhibitor of tyrosine hydroxylase. Its mechanism is hypothesized to be one of competitive inhibition at the enzyme's substrate-binding site, mirroring the action of the archetypal inhibitor AMPT. This guide provides the essential theoretical background and, critically, the detailed experimental protocols necessary to rigorously validate its mechanism and efficacy. By employing systematic in vitro kinetic analysis and in vivo neurochemical assessment, researchers can confidently characterize this and other novel TH inhibitors, paving the way for new insights into the complex roles of dopamine in health and disease.

References

  • EvitaChem. (n.d.). O,alpha-dimethyl-L-tyrosine (EVT-3192648).
  • Smolecule. (2024, April 15). O,alpha-dimethyl-L-tyrosine.
  • Ankenman, R., & Salvatore, M. F. (2007). Low Dose Alpha-Methyl-Para-Tyrosine (AMPT) in the Treatment of Dystonia and Dyskinesia. The Journal of Neuropsychiatry and Clinical Neurosciences, 19(1), 65–69.
  • Harding, C. O., Winn, S. R., Gibson, K. M., Arning, E., Bottiglieri, T., & Grompe, M. (2014). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). Journal of Inherited Metabolic Disease, 37(5), 735–743.
  • Melamed, E., Hefti, F., & Wurtman, R. J. (1980). Tyrosine administration increases striatal dopamine release in rats with partial nigrostriatal lesions. Proceedings of the National Academy of Sciences, 77(7), 4305-4309.
  • McTavish, S. F., Callado, L., Cowen, P. J., & Sharp, T. (1999). Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo. Journal of Psychopharmacology, 13(4), 379–384.
  • Wurtman Lab. (2003, September 24). Tyrosine Administration Increases Striatal Dopamine Release in Rats with Partial Nigrostriatal Lesions.
  • Kumer, S. C., & Vrana, K. E. (1996). Dopamine inhibition of human tyrosine hydroxylase type 1 is controlled by the specific portion in the N-terminus of the enzyme. Journal of Neurochemistry, 67(3), 1343-1350.
  • Wikipedia. (n.d.). α-Methyl-p-tyrosine. Retrieved from [Link]

  • Montgomery, A. J., McTavish, S. F., Cowen, P. J., & Grasby, P. M. (2003). Reduction of brain dopamine concentration with dietary tyrosine plus phenylalanine depletion: an [11C]raclopride PET study.
  • Salvatore, M. F. (2007). Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia. The Journal of Neuropsychiatry and Clinical Neurosciences, 19(1), 65-69.
  • de Ceballos, M. L., & Marco, E. J. (1988). Effect of dopamine depletion upon the K(+)-evoked release of CCK from superfused striatal slices. Brain Research, 442(1-2), 365–368.

Sources

Foundational

Technical Guide: Lipophilicity and Blood-Brain Barrier Permeability of O-Methyl-L-Tyrosine Analogs

[1][2][3][4] Executive Summary This technical guide details the physicochemical and biological characterization of O-methyl-L-tyrosine (OMT) and its structural analogs, specifically O-(2-[18F]fluoroethyl)-L-tyrosine (FET...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This technical guide details the physicochemical and biological characterization of O-methyl-L-tyrosine (OMT) and its structural analogs, specifically O-(2-[18F]fluoroethyl)-L-tyrosine (FET) .[1][2][3] These compounds represent a critical class of amino acid tracers used in Positron Emission Tomography (PET) for neuro-oncology.[1][3]

Unlike glucose analogs (e.g., FDG), which rely on metabolic trapping, OMT analogs function via transport-mediated accumulation .[1][2][3] They are substrates for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) but are not incorporated into proteins.[1][2][3] This guide provides the experimental framework to validate their lipophilicity (LogP) and Blood-Brain Barrier (BBB) permeability, distinguishing between passive diffusion (background signal) and active transport (tumor specificity).[1]

Chemical Basis & Structural Logic[1][2][3][4][5]

The core design principle of OMT analogs is the alkylation of the phenolic hydroxyl group of L-tyrosine.[1][2]

  • Metabolic Stability: The O-methylation (or O-fluoroethylation) prevents the molecule from acting as a substrate for tyrosyl-tRNA synthetase.[1][2][3] Consequently, these analogs are not incorporated into nascent proteins, ensuring that the radioactive signal represents transport kinetics rather than protein synthesis rates.[1][2][3]

  • Transport Recognition: Despite the modification at the 4-position, the zwitterionic amino acid backbone remains intact, preserving affinity for the LAT1 transporter.[1][2][3]

Key Analogs
CompoundAbbreviationStructural ModificationPrimary Application
O-methyl-L-tyrosine OMT / C-11 MET*Methyl group at 4-OHMetabolic probe, precursor
O-(2-[18F]fluoroethyl)-L-tyrosine [18F]FETFluoroethyl group at 4-OHClinical PET (Glioma)
3-[123I]iodo-α-methyl-L-tyrosine [123I]IMTIodine at 3-position, Methyl at α-CSPECT Imaging

*Note: C-11 Methionine (MET) is often compared, but OMT specifically refers to the tyrosine derivative.[1][2]

Physicochemical Properties: Lipophilicity (LogP)

While BBB penetration for these analogs is primarily carrier-mediated, lipophilicity (LogP/LogD) remains a critical parameter.[1][2][3] It dictates non-specific binding (background noise) and passive diffusion across the endothelial luminal membrane.[1]

Experimental Protocol: LogP Determination (Shake-Flask Method)

Objective: Determine the partition coefficient (


) between n-octanol and phosphate-buffered saline (PBS).

Reagents:

  • n-Octanol (saturated with PBS).[1][2][3]

  • PBS (pH 7.4, saturated with n-octanol).[1][2][3]

  • Radiolabeled analog (e.g., [18F]FET) or HPLC-grade standard.[1][3]

Workflow:

  • Equilibration: Mix equal volumes of pre-saturated n-octanol and PBS in a glass vial.

  • Spiking: Add a known amount of the OMT analog (approx. 10–50 µM or 0.5 MBq activity).[1][3]

  • Partitioning: Vortex vigorously for 3 minutes, then centrifuge at 3,000

    
     for 5 minutes to separate phases.
    
  • Sampling: Carefully aliquot samples from the top (octanol) and bottom (aqueous) phases.[1] Avoid the interface.

  • Quantification:

    • Radioactive:[1][3] Count samples in a gamma counter.[1][2][3]

    • Non-radioactive:[1][3] Analyze via HPLC (C18 column, UV 254 nm).

  • Calculation:

    
    
    
Data Reference: Lipophilicity Comparison

The O-alkylation significantly increases lipophilicity compared to native tyrosine, reducing water solubility but enhancing interaction with hydrophobic pockets of the transporter.[1][2][3]

CompoundLogP (Experimental/Calc)Solubility Status
L-Tyrosine -2.26Hydrophilic
O-Methyl-L-Tyrosine -1.3 to -0.5 (Est.)[1][2][3]Moderately Lipophilic
[18F]FET -0.6 to 0.1Moderately Lipophilic
α-Methyl-L-Tyrosine ~0.73Lipophilic

Interpretation: OMT analogs are more lipophilic than tyrosine, which aids in initial membrane interaction, but they remain polar enough to require active transport for efficient BBB crossing.[1][2][3]

Biological Transport: The LAT1 Mechanism[2][3][9][10]

The defining characteristic of OMT analogs is their dependence on System L (LAT1) .[1] This is an amino acid exchanger (antiporter) that couples the influx of the analog to the efflux of an intracellular substrate (typically Leucine).[1]

Mechanism of Action

The transport is sodium-independent and pH-independent.[1][2][3] The driving force is the transmembrane gradient of the exchange partner (Leucine).[1][2]

LAT1_Mechanism cluster_Extracellular Extracellular Space (Blood) cluster_Intracellular Intracellular Space (Brain/Tumor) OMT_out OMT Analog (Substrate) LAT1 LAT1 / CD98hc Complex OMT_out->LAT1 Binding (Km ~20µM) Leu_out L-Leucine (Effluxed) LAT1->Leu_out Exchange OMT_in OMT Analog (Accumulated) LAT1->OMT_in Influx Leu_in L-Leucine (Intracellular Pool) Leu_in->LAT1 Counter-Binding

Figure 1: The obligatory 1:1 exchange mechanism of LAT1. High intracellular Leucine concentrations drive the uptake of OMT analogs against their concentration gradient.[2]

BBB Permeability Assessment Protocols

Validating BBB permeability for OMT analogs requires distinguishing between passive diffusion (low) and active transport (high). Therefore, PAMPA (Parallel Artificial Membrane Permeability Assay) is insufficient as it lacks transporters.[3]

In Vitro: Competitive Inhibition Assay (Cell-Based)

Objective: Confirm LAT1-mediated transport specificity.

Model System: Xenopus laevis oocytes (expressing human LAT1/4F2hc) or bEnd.3 (murine brain endothelial) cells.

Protocol:

  • Preparation: Seed bEnd.3 cells in 24-well plates; grow to confluence.

  • Tracer: Prepare [18F]FET or [14C]OMT solution in HBSS (Hank's Balanced Salt Solution).

  • Inhibitor Groups:

    • Control: Tracer only.[1][2][3]

    • System L Block: Tracer + 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).[1][2][3]

    • Competition: Tracer + 1 mM Cold L-Tyrosine.[1][2][3]

  • Incubation: Incubate for 5, 15, and 30 minutes at 37°C.

  • Termination: Wash cells 3x with ice-cold PBS to stop transport.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH; measure radioactivity.

  • Analysis: Significant reduction (>80%) in uptake in the presence of BCH confirms LAT1 specificity.[1]

In Vivo: Kinetic Modeling (PET)

Objective: Quantify BBB transport rates (


) and volume of distribution (

).

Model: Reversible Two-Tissue Compartment Model (2TCM).

  • C1 (Free): Tracer in tissue (intracellular/interstitial) available for exchange.[3]

  • C2 (Trapped): Not applicable for OMT (no protein incorporation), but "trapping" often refers to the slow efflux relative to influx in high-affinity tumor cells.[1][2][3]

Equation:



Where


 represents the influx rate constant from plasma to tissue (BBB crossing).

Experimental Workflow Comparison

The following diagram illustrates the decision matrix for characterizing these analogs.

Workflow cluster_InVitro Phase 2: In Vitro Transport cluster_InVivo Phase 3: In Vivo BBB Start New OMT Analog Synthesized LogP LogP Determination (Shake-Flask) Start->LogP Stability Metabolic Stability (Plasma Incubation) Start->Stability CellUptake Cell Uptake Assay (bEnd.3 / Glioma Lines) LogP->CellUptake If -1.0 < LogP < 1.0 Inhibition Inhibition Check (+ BCH / + Leucine) CellUptake->Inhibition Microdialysis Microdialysis (Direct CSF sampling) Inhibition->Microdialysis Validation PET Dynamic PET Imaging (Kinetic Modeling) Inhibition->PET If >80% Inhibition

Figure 2: Validation workflow. Note that LogP is a filter for non-specific binding, while the Inhibition Check is the "Go/No-Go" gate for BBB potential.[1][2]

References

  • Langen, K. J., et al. (2006).[1][2][3] "Biokinetics of O-(2-[18F]fluoroethyl)-L-tyrosine: specificities of uptake and transport." Nuclear Medicine and Biology. Link

  • Heiss, P., et al. (1999).[1][2][3] "Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo." Journal of Nuclear Medicine. Link

  • Wester, H. J., et al. (1999).[1][2][3] "Synthesis and radiopharmacological evaluation of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine. Link

  • Kanai, Y., et al. (1998).[1][2][3] "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

  • Pauleit, D., et al. (2005).[1][2][3] "O-(2-[18F]fluoroethyl)-L-tyrosine PET combined with MRI improves the diagnostic assessment of cerebral gliomas."[1][2][3] Brain.[1][2][3][4][5] Link

Sources

Exploratory

An In-depth Technical Guide to α-Methyl-p-methoxy-phenylalanine: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract α-Methyl-p-methoxy-phenylalanine, a synthetically derived amino acid, holds a unique position in the landscape of chemical biology and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methyl-p-methoxy-phenylalanine, a synthetically derived amino acid, holds a unique position in the landscape of chemical biology and pharmaceutical development. Characterized by a phenylalanine backbone with a methyl group at the alpha-carbon and a methoxy group at the para position of the phenyl ring, this compound serves as a valuable chiral building block and an important analytical standard. This technical guide provides a comprehensive overview of its nomenclature, stereochemistry, synthesis, and current applications, offering insights for researchers in medicinal chemistry, peptide synthesis, and analytical sciences.

Core Nomenclature and Chemical Identity

Properly identifying α-methyl-p-methoxy-phenylalanine is crucial for unambiguous scientific communication. Due to its stereocenter at the α-carbon and various naming conventions, a number of synonyms and identifiers are in use.

Systematic and Common Names

The most precise name, following IUPAC nomenclature, specifies the stereochemistry. For the commonly used L-enantiomer, the systematic name is (2S)-2-amino-2-methyl-3-(4-methoxyphenyl)propanoic acid .

A comprehensive list of synonyms and identifiers is provided in the table below:

Identifier TypeIdentifier
IUPAC Name (2S)-2-amino-2-methyl-3-(4-methoxyphenyl)propanoic acid
CAS Number 65555-88-6 ((S)-enantiomer)
Common Synonyms O,α-Dimethyl-L-tyrosine
L-Tyrosine, O,α-dimethyl-
(S)-3-Deshydroxy-4-methoxymethyldopa
Methyldopa EP Impurity B[1]
Molecular Formula C₁₁H₁₅NO₃[2][3]
Molecular Weight 209.24 g/mol [2][3]

It is important to note that the D-enantiomer, (2R)-2-amino-2-methyl-3-(4-methoxyphenyl)propanoic acid, and the racemic mixture (DL-form) also exist and will have different CAS numbers.

Chemical Structure and Stereochemistry

The presence of a chiral center at the α-carbon gives rise to two enantiomers, (S) and (R). The (S)-enantiomer corresponds to the L-configuration in the context of amino acids.

Caption: General structure of α-methyl-p-methoxy-phenylalanine.

Synthesis of α-Methyl-p-methoxy-phenylalanine

The synthesis of α-methyl-p-methoxy-phenylalanine, particularly in its enantiomerically pure form, requires a multi-step process. A general and adaptable method involves the resolution of a racemic α-halo acid precursor followed by amination. This approach allows for the preparation of either the L- or D-enantiomer.

General Synthetic Pathway

A plausible synthetic route, adapted from established methods for related compounds, is outlined below.[4] This pathway provides a framework for laboratory-scale synthesis.

Synthesis_Pathway start p-Methoxybenzyl Halide step1 Reaction with a malonic ester derivative start->step1 intermediate1 Substituted Malonic Ester step1->intermediate1 step2 Hydrolysis and Decarboxylation intermediate1->step2 intermediate2 α-Halo-α-(p-methoxybenzyl)propionic acid (racemic) step2->intermediate2 step3 Resolution with a Chiral Base (e.g., quinine) intermediate2->step3 intermediate3 Separated D- and L-α-Halo Acid Salts step3->intermediate3 step4 Liberation of the free α-halo acid intermediate3->step4 intermediate4 Enantiopure α-Halo Acid step4->intermediate4 step5 Amination with Ammonia intermediate4->step5 product α-Methyl-p-methoxy-phenylalanine step5->product

Caption: General synthetic pathway for α-methyl-p-methoxy-phenylalanine.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on the general pathway described in patents for similar compounds.[4] Researchers should adapt and optimize the conditions for their specific laboratory setup.

Step 1: Preparation of DL-α-chloro-α-(p-methoxybenzyl)propionic acid

  • Start with a suitable precursor such as p-methoxybenzyl chloride.

  • React the precursor with a methylmalonic ester derivative under basic conditions to form the substituted malonic ester.

  • Hydrolyze the ester groups and subsequently decarboxylate the resulting diacid to yield the racemic α-substituted propionic acid.

  • Perform an α-halogenation, for example, using a chlorinating agent, to obtain the racemic DL-α-chloro-α-(p-methoxybenzyl)propionic acid.

Step 2: Resolution of the Racemic Mixture

  • Dissolve the racemic α-chloro acid in a suitable solvent, such as isopropanol.

  • Add an equimolar amount of a chiral resolving agent, like quinine.

  • Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically precipitate preferentially.

  • Filter the precipitated salt and wash with a cold solvent.

  • The other diastereomeric salt can be recovered from the mother liquor.

Step 3: Amination to Form the Final Product

  • Treat the separated chiral salt with a dilute acid to liberate the enantiomerically pure α-chloro acid.

  • In a pressure vessel, dissolve the enantiopure α-chloro acid in a solution of ammonia in an alcohol (e.g., ethanol) or in liquid ammonia.

  • Heat the sealed reaction mixture. The temperature and reaction time will need to be optimized.

  • After the reaction is complete, evaporate the ammonia and solvent.

  • The resulting product can be purified by recrystallization from a suitable solvent system.

Applications in Research and Development

α-Methyl-p-methoxy-phenylalanine is utilized in several specialized areas of chemical and pharmaceutical science.

Pharmaceutical Reference Standard

The (S)-enantiomer of α-methyl-p-methoxy-phenylalanine is recognized as "Methyldopa EP Impurity B" by the European Pharmacopoeia.[1] In this capacity, it serves as a critical reference standard for the analytical testing of Methyldopa, an antihypertensive drug. Its use is essential for:

  • Method Development and Validation: Establishing and validating analytical methods (e.g., HPLC, UPLC) for the quality control of Methyldopa drug substance and product.[1]

  • Impurity Profiling: Quantifying the levels of this specific impurity in batches of Methyldopa to ensure they meet regulatory specifications.[1]

Chiral Building Block in Peptide Synthesis

Non-natural amino acids are frequently incorporated into peptides to enhance their pharmacological properties. The α-methyl group in α-methyl-p-methoxy-phenylalanine provides steric hindrance, which can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[5]

The p-methoxy group can also influence the binding of the peptide to its target receptor through electronic and steric effects. The Fmoc-protected version of α-methyl-L-phenylalanine is commercially available and used in solid-phase peptide synthesis (SPPS) to create modified peptides with potentially improved stability and bioactivity.[6]

Peptide_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis Resin Solid Support Resin AA1 Amino Acid 1 Resin->AA1 Attach AA2 α-Methyl-p-methoxy-phenylalanine AA1->AA2 Couple AA3 Amino Acid 3 AA2->AA3 Couple Cleavage Cleavage AA3->Cleavage Cleave from Resin FinalPeptide Modified Peptide Cleavage->FinalPeptide

Caption: Incorporation of α-methyl-p-methoxy-phenylalanine into a peptide chain via SPPS.

Precursor in Medicinal Chemistry and Neuroscience Research

As a derivative of L-tyrosine, a precursor to catecholamine neurotransmitters, O,α-dimethyl-L-tyrosine is of interest in neuroscience research.[2] It has been investigated for its potential to influence the levels of neurotransmitters like dopamine and norepinephrine in the brain.[2] While the biological activity of this specific compound is not extensively documented, its structural similarity to other neuroactive compounds makes it a candidate for studies on enzyme interactions and metabolic pathways related to neurotransmitter synthesis.[2]

Analytical Characterization

  • ¹H NMR: Distinct signals for the aromatic protons (typically two doublets in the aromatic region), the methoxy group protons (a singlet around 3.8 ppm), the benzylic protons (two doublets of a doublet or a singlet depending on rotational freedom), the α-methyl protons (a singlet), and the amine protons.

  • ¹³C NMR: Resonances for the quaternary α-carbon, the carbonyl carbon, the aromatic carbons (including the carbon attached to the methoxy group at a characteristic downfield shift), the methoxy carbon, the benzylic carbon, and the α-methyl carbon.

  • Mass Spectrometry: An exact mass measurement corresponding to the molecular formula C₁₁H₁₅NO₃. The fragmentation pattern would likely show losses of the carboxylic acid group and fragmentation of the side chain.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring.

  • Chiral HPLC: To determine the enantiomeric purity of the synthesized or purchased material.

Safety and Handling

(S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid is classified as a hazardous substance. The following hazard statements apply:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.[3]

Conclusion

α-Methyl-p-methoxy-phenylalanine is a multifaceted compound with significant utility in both academic research and the pharmaceutical industry. Its primary roles as a crucial analytical standard for the antihypertensive drug Methyldopa and as a specialized building block for creating more robust peptide-based therapeutics underscore its importance. While detailed biological studies on this specific molecule are not abundant, its structural relationship to key neurochemical precursors suggests potential for further investigation in the field of neuroscience. The synthetic pathways, though requiring careful execution of stereochemical control, are accessible through established organic chemistry principles. This guide provides a foundational understanding for scientists and researchers looking to leverage the unique properties of α-methyl-p-methoxy-phenylalanine in their work.

References

Please note that while the following list provides sources for the information presented, direct clickable URLs are not generated in this format. The references can be found using the provided titles and sources.

  • Chemerda, J. M., & Sletzinger, M. (1970). Preparation of optically active alpha-methyl-phenylalanine derivatives. U.S. Patent No. 3,492,347. Washington, DC: U.S.
  • EvitaChem. (n.d.). O,alpha-dimethyl-L-tyrosine.
  • Chem-Impex International Inc. (n.d.). Fmoc-α-methyl-L-phenylalanine.
  • MySkinRecipes. (n.d.). 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid.
  • Advanced ChemBlocks Inc. (n.d.). (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid.
  • Echemi. (n.d.). (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid.
  • PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid.
  • MedChemExpress. (n.d.). α-Methyl-DL-phenylalanine.
  • Chemicea. (n.d.). Methyldopa EP Impurity B.
  • PubChem. (n.d.). L-Alpha-methylphenylalanine.
  • ChemicalBook. (2023). 4-Methoxy-L-phenylalanine.
  • Google Patents. (n.d.). Synthetic method of methyldopa. CN105693541A.
  • Pharmaffiliates. (n.d.). Methyldopa - Impurity B (Freebase).
  • Aquigen Bio Sciences. (n.d.). Methyldopa EP Impurity B.
  • BenchChem. (n.d.). N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using O,α-Dimethyl-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a pathway to modulate pharmacological properties such as receptor affinity, selectivity, enzymatic stability, and bioavailability.[1][2] O,α-dimethyl-L-tyrosine, a sterically hindered α,α-disubstituted amino acid, presents unique challenges and opportunities in peptide synthesis.[3][4] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of O,α-dimethyl-L-tyrosine into peptide chains using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind specific methodological choices, addressing the hurdles of steric hindrance during coupling and outlining robust protocols for synthesis, cleavage, and characterization.

Introduction: The Significance of O,α-Dimethyl-L-Tyrosine in Peptide Design

O,α-dimethyl-L-tyrosine is an analog of tyrosine with two key modifications: methylation of the phenolic oxygen and the α-carbon. These alterations introduce significant steric bulk and restrict the conformational freedom of the peptide backbone.[3] The α,α-disubstitution is known to induce helical or extended conformations in peptides, which can be critical for mimicking or disrupting protein-protein interactions.[3][5] Furthermore, the O-methylation prevents phosphorylation of the tyrosine hydroxyl group and can influence ligand-receptor interactions. The incorporation of such modified residues is a powerful strategy in the design of novel therapeutics, including opioid receptor modulators.[6][7]

Solid-phase peptide synthesis (SPPS) is the method of choice for assembling such modified peptides, offering advantages over solution-phase synthesis in terms of efficiency and purification.[8][9] However, the steric hindrance posed by O,α-dimethyl-L-tyrosine necessitates specialized strategies to ensure efficient peptide bond formation.[10][11]

Core Principles and Challenges in SPPS with Hindered Amino Acids

The fundamental principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[12][13] The process is cyclical, involving deprotection of the N-terminal amino group followed by coupling of the next amino acid.[14]

The primary challenge in incorporating O,α-dimethyl-L-tyrosine lies in the steric hindrance around the α-carbon. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[10][15] Therefore, standard coupling conditions are often insufficient.

Key Considerations:

  • Choice of Coupling Reagents: More potent activating reagents are required to overcome the steric barrier.

  • Reaction Conditions: Extended coupling times, elevated temperatures (in microwave-assisted synthesis), and optimized solvent systems can enhance coupling efficiency.[10][16]

  • Monitoring of Reactions: Standard monitoring tests like the ninhydrin test may be unreliable for detecting unreacted secondary amines and sterically hindered N-termini.

Detailed Protocols and Methodologies

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[8][17]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Fmoc-O,α-dimethyl-L-tyrosinePeptide Synthesis GradeCommercially Available
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gStandard SupplierFor C-terminal amide peptides
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
PiperidineReagent GradeStandard SupplierFor Fmoc deprotection
HATUPeptide Synthesis GradeStandard SupplierCoupling Reagent
HBTUPeptide Synthesis GradeStandard SupplierCoupling Reagent
PyAOPPeptide Synthesis GradeStandard SupplierCoupling Reagent
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeStandard SupplierBase
Trifluoroacetic acid (TFA)Reagent GradeStandard SupplierFor cleavage
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger
WaterHPLC GradeStandard SupplierScavenger
Diethyl ether (cold)ACS GradeStandard SupplierFor peptide precipitation
Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Iterative) cluster_final_steps Final Steps Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_Post_Deprot DMF Washing Fmoc_Deprotection->Washing_Post_Deprot Coupling Amino Acid Coupling (Standard or Hindered) Washing_Post_Deprot->Coupling Washing_Post_Coupling DMF Washing Coupling->Washing_Post_Coupling Washing_Post_Coupling->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Washing_Post_Coupling->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol for SPPS

This protocol assumes a synthesis scale of 0.1 mmol on a Rink Amide resin.

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (Initial):

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the First Amino Acid (Standard):

    • Dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).

    • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash with DMF (3 x 5 mL).

  • Iterative Synthesis Cycle (Deprotection and Coupling):

    • Repeat step 2 for Fmoc deprotection.

    • For standard amino acids, repeat step 3 for coupling.

    • For coupling of Fmoc-O,α-dimethyl-L-tyrosine (or coupling to its N-terminus):

      • Activation: Dissolve Fmoc-O,α-dimethyl-L-tyrosine (0.6 mmol, 6 eq.) and HATU (0.57 mmol, 5.7 eq.) in DMF (3 mL). Add DIEA (1.2 mmol, 12 eq.).

      • Coupling: Add the activated amino acid solution to the resin. Agitate for 4-6 hours. A double coupling (repeating the coupling step with a fresh solution) is highly recommended to ensure complete reaction.[15]

      • Alternative Coupling Reagents: For particularly difficult couplings, PyAOP or PyBOP/HOAt can be used as alternatives to HATU.[1][15]

      • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of hindered amino acids, often reducing reaction times to minutes while improving efficiency.[10]

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under a high vacuum for at least 2 hours.

Cleavage and Deprotection

The simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with a strong acid cocktail.

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail (5 mL) to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a new centrifuge tube.

    • Add cold diethyl ether (40 mL) to the filtrate to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Drying the Crude Peptide:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Purification

The crude peptide product will contain the target peptide along with impurities from incomplete reactions.[18][19] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[18][20]

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 210-220 nm.

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product.

Characterization

Confirmation of the successful synthesis of the desired peptide is crucial.

TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To determine the molecular weight of the peptide.The observed mass should match the calculated theoretical mass of the target peptide.[21]
Analytical RP-HPLC To assess the purity of the peptide.A single major peak indicates high purity.
Tandem MS (MS/MS) To confirm the amino acid sequence.Fragmentation patterns should correspond to the expected peptide sequence.[22]
Amino Acid Analysis To determine the amino acid composition.The relative ratios of amino acids should match the theoretical composition.[21]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield of Crude Peptide Incomplete coupling, especially of the hindered residue.Use a more potent coupling reagent (HATU, PyAOP), increase reagent equivalents, perform a double coupling, or use microwave-assisted synthesis.[1][10]
Presence of Deletion Sequences Incomplete coupling at one or more steps.Optimize coupling conditions as above. Consider using a capping step with acetic anhydride after coupling to block unreacted amines.
Incomplete Deprotection of Side Chains Insufficient cleavage time or inefficient scavengers.Extend cleavage time to 3-4 hours. Ensure appropriate scavengers are used for the specific protecting groups in the sequence.

Conclusion

The successful incorporation of O,α-dimethyl-L-tyrosine into peptides via SPPS is a challenging yet achievable endeavor. By understanding the principles of steric hindrance and employing optimized protocols with potent coupling reagents and rigorous monitoring, researchers can effectively synthesize these valuable modified peptides. The methodologies outlined in this guide provide a robust framework for the synthesis, purification, and characterization of peptides containing O,α-dimethyl-L-tyrosine, paving the way for the development of novel peptide-based therapeutics and research tools.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). Springer Nature Experiments. Retrieved February 3, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved February 3, 2026, from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24). CEM Corporation. Retrieved February 3, 2026, from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved February 3, 2026, from [Link]

  • Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (2014, July 18). SciSpace. Retrieved February 3, 2026, from [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved February 3, 2026, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved February 3, 2026, from [Link]

  • Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

  • Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.. Retrieved February 3, 2026, from [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 3, 2026, from [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. (2025, August 9). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]

  • An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved February 3, 2026, from [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. (2024, September 1). Digital Commons @ Michigan Tech. Retrieved February 3, 2026, from [Link]

  • (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2). (2023, November 10). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved February 3, 2026, from [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • Fmoc-O-allyl-D-tyrosine. (n.d.). Chem-Impex. Retrieved February 3, 2026, from [Link]

  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 3, 2026, from [Link]

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Application

Application Notes &amp; Protocols: A Guide to Incorporating α-Methyl Amino Acids into Opioid Peptides

Introduction: Engineering Stability and Potency in Opioid Peptides Endogenous opioid peptides, such as enkephalins and endorphins, are critical neuromodulators but poor therapeutic candidates due to their rapid enzymatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Stability and Potency in Opioid Peptides

Endogenous opioid peptides, such as enkephalins and endorphins, are critical neuromodulators but poor therapeutic candidates due to their rapid enzymatic degradation and lack of receptor selectivity.[1][2] A key strategy in modern medicinal chemistry to overcome these limitations is the incorporation of unnatural amino acids.[1][3] Among these, α-methylated amino acids stand out for their profound impact on peptide structure and function.

The replacement of the α-hydrogen with a methyl group introduces significant steric hindrance and restricts the conformational freedom of the peptide backbone.[4][5] This simple modification yields two primary benefits for opioid peptide drug design:

  • Enhanced Proteolytic Resistance: The α-methyl group acts as a steric shield, protecting the adjacent peptide bond from cleavage by peptidases, thereby dramatically increasing the peptide's in vivo half-life.[2]

  • Conformational Constraint: By limiting the available Ramachandran space, α-methylation can lock the peptide into a specific bioactive conformation.[4] This can lead to enhanced binding affinity and, crucially, improved selectivity for a specific opioid receptor subtype (μ, δ, or κ), potentially reducing the side effects associated with less selective opioids.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and pharmacological evaluation of opioid peptides containing α-methylated amino acids, designed for researchers in peptide chemistry and drug development.

Part 1: The Synthetic Challenge: Coupling Sterically Hindered Residues

The primary obstacle in synthesizing α-methylated peptides is the difficulty of forming the peptide bond. The quaternary α-carbon of the α-methyl amino acid sterically hinders the approach of both the activated carboxyl group and the incoming amine. Standard Solid-Phase Peptide Synthesis (SPPS) conditions often result in low coupling yields or complete failure.[6]

Success requires a carefully optimized strategy, focusing on highly reactive coupling reagents and modified reaction conditions.

Choosing the Right Coupling Reagent

Standard carbodiimide-based reagents are generally inefficient for this task.[6] More potent in situ activating reagents, typically aminium/uronium or phosphonium salts, are required to overcome the steric barrier.[7][8]

Reagent Name (Abbreviation)ClassKey Advantages for α-Methyl AA Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium SaltForms highly reactive OAt-esters; considered a gold standard for difficult couplings.[8]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltReactivity is comparable or superior to HBTU, forming more reactive 6-Cl-OBt esters.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium SaltHigh efficiency comparable to HATU, with improved safety and solubility profile.[9]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltGenerates highly reactive OAt-esters, similar to HATU, with excellent performance in difficult couplings.
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)OtherGenerates amino acid fluorides in situ, which are highly reactive and effective for coupling α,α-disubstituted amino acids.[9]

Expert Insight: While HATU has historically been the reagent of choice, newer reagents like COMU offer similar efficacy with the added benefits of being non-explosive and less allergenic.[9] For particularly stubborn couplings, converting the α-methylated amino acid to an acyl fluoride using TFFH can be a powerful, albeit more technically demanding, alternative.[9]

Protocol 1: Modified SPPS Cycle for α-Methyl Amino Acid Incorporation

This protocol details a manual Fmoc-based SPPS procedure optimized for incorporating a sterically hindered α-methylated amino acid.[10][11]

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected α-methyl amino acid (4 equivalents)

  • Coupling Reagent (e.g., HATU, 4 eq.)

  • Base: Diisopropylethylamine (DIPEA, 8 eq.)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.[12] Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 20 minutes. Drain.

    • Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF) to remove all traces of piperidine.

  • Pre-activation and Coupling (The Critical Step):

    • In a separate vial, dissolve the Fmoc-α-methyl amino acid (4 eq.) and HATU (3.95 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture. The solution should turn yellow. Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Note: This is significantly longer than a standard 30-60 minute coupling.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of beads. For α-methylated residues, the N-terminus is a secondary amine, so a standard Kaiser test will be negative (beads remain colorless). A Chloranil test is recommended. If the test is positive (incomplete coupling), proceed to step 5. If negative, proceed to step 6.

  • Double Coupling (If Necessary):

    • Drain the reaction vessel and wash 3x with DMF.

    • Repeat the entire coupling procedure (Step 3) with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the vessel and wash the peptide-resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Part 2: Characterization and Pharmacological Evaluation

Following synthesis, the modified peptide must be cleaved from the resin, purified, and thoroughly characterized before its biological activity can be assessed.

Cleavage, Purification, and Analysis
  • Cleavage: The peptide is cleaved from the solid support using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect sensitive side chains.[13]

  • Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]

  • Analysis: The purity is confirmed by analytical RP-HPLC, and the correct molecular weight is verified by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Assessing Biological Activity

The goal of α-methylation is to improve the peptide's pharmacological profile. This is evaluated through a series of in vitro assays.

Workflow for Pharmacological Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis A Purified α-Methylated Opioid Peptide B Receptor Binding Assay (e.g., Radioligand Displacement) A->B Determine Affinity (Ki) for μ, δ, κ receptors C Functional Assay (e.g., [³⁵S]GTPγS Binding) A->C Determine Potency (EC₅₀) & Efficacy (Eₘₐₓ) D Enzymatic Stability Assay (Plasma Incubation) A->D Measure Half-life (t₁/₂) E Compare Ki, EC₅₀, t₁/₂ to Native Peptide B->E C->E D->E F Determine Receptor Selectivity & Functional Profile E->F

Caption: Workflow for the in vitro pharmacological evaluation of modified opioid peptides.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized peptide for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Materials:

  • Cell membranes expressing human MOR, DOR, or KOR

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR)

  • Non-specific binding control: Naloxone (high concentration, e.g., 10 µM)

  • Synthesized α-methylated peptide (test ligand) at various concentrations

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates, filter mats (GF/B), scintillation counter, and scintillation fluid

Procedure:

  • Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of Naloxone (for non-specific binding) OR 50 µL of test ligand at varying concentrations.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation (protein concentration typically 10-20 µ g/well ).

  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3x with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding) using non-linear regression (sigmoidal dose-response curve).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Impact of α-Methylation: A Visual Explanation

The primary advantage of α-methylation is the steric protection of the peptide backbone from enzymatic degradation.

Mechanism of Proteolytic Shielding

G cluster_0 Native Peptide cluster_1 α-Methylated Peptide A ...-NH-CH(R)-CO-|-NH-CH(R')-CO-... Protease Protease Active Site A->Protease Accessible Cleavage Site B ...-NH-C(CH₃)(R)-CO-|-NH-CH(R')-CO-... Protease2 Protease Active Site B->Protease2 Sterically Hindered

Caption: α-Methyl group sterically hinders protease access to the amide bond.

Conclusion and Future Outlook

The incorporation of α-methyl amino acids is a validated and powerful technique in opioid peptide research. It directly addresses the core liabilities of native peptides—poor metabolic stability and conformational flexibility. The protocols outlined here provide a framework for the successful synthesis and evaluation of these modified analogs. By overcoming the synthetic hurdles associated with sterically hindered residues, researchers can unlock new possibilities in designing potent, selective, and durable opioid therapeutics with potentially safer pharmacological profiles.[3][14]

References

  • Al-Obeidi, F., et al. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. Available at: [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]

  • Jo, H., et al. (2020). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC. Available at: [Link]

  • Li, G., et al. (2021). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. PMC - PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Post-translational modification. Wikipedia. Available at: [Link]

  • Thomas, D.A., et al. (2015). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. Available at: [Link]

  • Mollica, A., et al. (2012). Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides. NIH. Available at: [Link]

  • Pasternak, G.W. (2018). Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. MDPI. Available at: [Link]

  • Julian, R.R., et al. (2002). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. Available at: [Link]

  • Katritzky, A.R., et al. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Liao, S., et al. (1998). De Novo Design, Synthesis, and Biological Activities of High-Affinity and Selective Non-Peptide Agonists of the δ-Opioid Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Mosberg, H.I. (2011). Opioid Peptides: Potential for Drug Development. PMC - PubMed Central. Available at: [Link]

  • Ghadiri, M.R., et al. (2014). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Walensky, L.D., et al. (2011). Synthesis of Stabilized Alpha-Helical Peptides. PMC - PubMed Central - NIH. Available at: [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • Traynor, J.R., et al. (2019). Biased signaling by endogenous opioid peptides. PNAS. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Peptidomimetics with O,alpha-dimethyl-L-tyrosine Residues

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of peptidomimetics incorporating the non-canonical amino acid O,alpha-dimethyl-L-tyro...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of peptidomimetics incorporating the non-canonical amino acid O,alpha-dimethyl-L-tyrosine. This document outlines the strategic importance of this modified residue, detailed protocols for its synthesis, and its incorporation into peptide chains via solid-phase and solution-phase methodologies, concluding with purification and characterization techniques.

Introduction: The Significance of O,alpha-dimethyl-L-tyrosine in Peptidomimetic Design

Peptidomimetics are a pivotal class of molecules in pharmacology, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-canonical amino acids is a key strategy in peptidomimetic design to introduce novel chemical properties and enhance therapeutic potential.[3][4]

O,alpha-dimethyl-L-tyrosine, a derivative of L-tyrosine, is of particular interest in medicinal chemistry.[5] Its structure features two key modifications: an O-methyl group on the phenolic hydroxyl and a dimethyl group at the alpha-carbon. These modifications confer significant advantages:

  • Enhanced Proteolytic Stability: The alpha,alpha-disubstituted nature of the amino acid provides steric hindrance that can prevent cleavage by proteases, a common route of degradation for natural peptides.[6][7]

  • Conformational Rigidity: The gem-dimethyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This is crucial for optimizing binding affinity and selectivity to biological targets.

  • Modulation of Receptor Interactions: The O-methylation of the tyrosine hydroxyl group alters its hydrogen bonding capacity and electronic properties, which can fine-tune interactions with specific receptors. This has been notably exploited in the development of potent and selective opioid receptor ligands.[8][9][10]

The synthesis of peptidomimetics containing O,alpha-dimethyl-L-tyrosine, however, presents unique challenges due to the steric hindrance of the amino acid, requiring careful optimization of synthetic protocols.[11][12]

Synthesis of the O,alpha-dimethyl-L-tyrosine Building Block

The synthesis of the O,alpha-dimethyl-L-tyrosine building block is a multi-step process that typically begins with the parent amino acid, L-tyrosine. The key transformations are O-methylation of the phenolic hydroxyl group and alpha-dimethylation of the chiral center.[5] It is crucial to control the reaction conditions to maintain the stereochemical integrity of the L-enantiomer.

Protocol 2.1: Synthesis of O-methyl-L-tyrosine

This protocol describes the methylation of the phenolic hydroxyl group of L-tyrosine.

Materials:

  • L-Tyrosine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)[13]

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve L-tyrosine in methanol in a round-bottom flask.

  • Add a molar excess of a base, such as potassium carbonate, to the solution.

  • Slowly add a methylating agent, like methyl iodide or dimethyl sulfate, to the reaction mixture at room temperature.[5][13]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the base.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the crude product in water and acidify with HCl to precipitate the O-methyl-L-tyrosine.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2.2: Synthesis of O,alpha-dimethyl-L-tyrosine

This protocol details the alpha-dimethylation of O-methyl-L-tyrosine.

Materials:

  • O-methyl-L-tyrosine

  • Formaldehyde (aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent[5]

  • Methanol (MeOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend O-methyl-L-tyrosine in methanol.

  • Add an excess of aqueous formaldehyde to the suspension.

  • Carefully add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture, maintaining the temperature below 25°C.[5]

  • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, carefully quench the reaction by the slow addition of acid until gas evolution ceases.

  • Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain pure O,alpha-dimethyl-L-tyrosine.

Table 1: Summary of Reagents for O,alpha-dimethyl-L-tyrosine Synthesis

StepKey ReagentFunctionReference
O-methylationMethyl iodide or Dimethyl sulfateMethylating agent[5][13]
Potassium carbonateBase[5]
α-dimethylationFormaldehydeSource of methyl groups[5]
Sodium cyanoborohydrideReducing agent[5]

Incorporation of O,alpha-dimethyl-L-tyrosine into Peptidomimetics

The incorporation of the sterically hindered O,alpha-dimethyl-L-tyrosine into a peptide sequence can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[1] SPPS is generally preferred for its efficiency and ease of purification.[2]

Workflow for Peptidomimetic Synthesis

G cluster_0 Building Block Synthesis cluster_1 Peptide Synthesis cluster_2 Purification & Analysis L_Tyr L-Tyrosine O_Me_Tyr O-methyl-L-tyrosine L_Tyr->O_Me_Tyr O-methylation O_alpha_diMe_Tyr O,alpha-dimethyl-L-tyrosine O_Me_Tyr->O_alpha_diMe_Tyr alpha-dimethylation SPPS Solid-Phase Peptide Synthesis (SPPS) O_alpha_diMe_Tyr->SPPS Sol_Phase Solution-Phase Synthesis O_alpha_diMe_Tyr->Sol_Phase Purification RP-HPLC Purification SPPS->Purification Sol_Phase->Purification Analysis Mass Spectrometry & NMR Purification->Analysis

Caption: General workflow for peptidomimetic synthesis.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-protected O,alpha-dimethyl-L-tyrosine into a peptide chain using an automated peptide synthesizer.

Materials:

  • Fmoc-protected O,alpha-dimethyl-L-tyrosine

  • Fmoc-protected standard amino acids

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • Piperidine in DMF (20%)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-O,alpha-dimethyl-L-tyrosine (or other Fmoc-amino acid) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Due to the steric hindrance of O,alpha-dimethyl-L-tyrosine, a double coupling or extended coupling time may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Diagram of SPPS Cycle

SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_AA Couple Next Amino Acid? Wash2->Next_AA Next_AA->Deprotection Yes Cleavage Cleave from Resin (TFA Cocktail) Next_AA->Cleavage No End Purified Peptidomimetic Cleavage->End

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Purification and Characterization of Peptidomimetics

Following synthesis, the crude peptidomimetic must be purified and its identity confirmed.

Protocol 4.1: Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude peptidomimetic

  • Water with 0.1% Trifluoroacetic acid (TFA) (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • Inject the sample onto the preparative RP-HPLC column.

  • Elute the peptide using a linear gradient of Solvent B into Solvent A.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptidomimetic.

Protocol 4.2: Characterization

Mass Spectrometry (MS):

  • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the purified peptidomimetic. This verifies the correct incorporation of all amino acids, including the O,alpha-dimethyl-L-tyrosine residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • One-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectroscopy can be used to confirm the structure and determine the three-dimensional conformation of the peptidomimetic in solution.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The steric hindrance of O,alpha-dimethyl-L-tyrosine can lead to incomplete coupling. To address this, consider using a more potent coupling reagent (e.g., HATU), increasing the coupling time, or performing a double coupling.

  • Racemization: While the synthesis of the building block aims to preserve stereochemistry, it is essential to verify the enantiomeric purity of the final product, especially if harsh reaction conditions are used.

  • Solubility: Peptidomimetics with multiple hydrophobic non-canonical amino acids may have poor solubility in aqueous solutions. Careful selection of purification and analysis conditions is required.

Conclusion

The synthesis of peptidomimetics containing O,alpha-dimethyl-L-tyrosine offers a powerful strategy for the development of novel therapeutics with enhanced stability and tailored pharmacological profiles. The protocols and considerations outlined in these application notes provide a robust framework for the successful synthesis, purification, and characterization of these promising molecules. Careful optimization of each step is critical to achieving high yields and purity, ultimately enabling the exploration of their therapeutic potential.

References

  • Jadhav, S. V., et al. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ChemistrySelect, 7(32), e202201991. Available from: [Link]

  • Cudic, P., & Stawikowski, M. (2011). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology, 789, 29-52. Available from: [Link]

  • Wang, Y., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Organic & Biomolecular Chemistry, 19(1), 107-113. Available from: [Link]

  • Bender, A. M., et al. (2015). Rapid Synthesis of Boc-2',6'-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1199–1203. Available from: [Link]

  • Salvadori, S., et al. (2011). Role of 2',6'-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Current Medicinal Chemistry, 18(33), 5134-5143. Available from: [Link]

  • Marzola, E., et al. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 25(22), 5345. Available from: [Link]

  • Zajdel, P., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(11), 3373. Available from: [Link]

  • Liu, Y., et al. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 23(19), 11893. Available from: [Link]

  • Hruby, V. J., & al-Obeidi, F. (1991). Peptidomimetics, a synthetic tool of drug discovery. Drug Discovery Today, 1(4), 148-155. Available from: [Link]

  • Zhang, W., & Zhang, L. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 38. Available from: [Link]

  • Bolarinwa, O., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. Available from: [Link]

  • Kent, S. B. H. (2009). Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Journal of the American Chemical Society, 131(36), 12908–12909. Available from: [Link]

  • Dallas, D. C., et al. (2015). Peptidomics. Journal of Proteomics, 128, 43-57. Available from: [Link]

  • Tamura, T., & Hamachi, I. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. Journal of the American Chemical Society, 141(12), 4781–4799. Available from: [Link]

  • Dallas, D. C., et al. (2015). Current peptidomics: Applications, purification, identification, quantification, and functional analysis. Proteomics, 15(5-6), 1026-1047. Available from: [Link]

  • Cabral, H., et al. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. RSC Chemical Biology, 1(4), 268-283. Available from: [Link]

  • Marzola, E., et al. (2023). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. Available from: [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]

  • Paradisi, F., & Porzi, G. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Catalysts, 8(3), 113. Available from: [Link]

  • Biochemistry Den. (2023). 11-Specialized Compounds Derived from Tyrosine. Available from: [Link]

Sources

Application

O,alpha-dimethyl-L-tyrosine solubility in polar vs non-polar solvents

Application Note: O,alpha-dimethyl-L-tyrosine Solubility Profiling & Handling Protocols Executive Summary O,alpha-dimethyl-L-tyrosine (CAS: 65555-88-6 for free base; 35026-10-9 for HCl salt) is a synthetic tyrosine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: O,alpha-dimethyl-L-tyrosine Solubility Profiling & Handling Protocols

Executive Summary

O,alpha-dimethyl-L-tyrosine (CAS: 65555-88-6 for free base; 35026-10-9 for HCl salt) is a synthetic tyrosine derivative characterized by dual methylation: an O-methylation at the phenolic hydroxyl group and an


-methylation  at the backbone carbon.[1][2] These structural modifications significantly alter its physicochemical profile compared to native L-tyrosine.[1][2] While the native amino acid is notorious for poor aqueous solubility due to strong intermolecular hydrogen bonding, the O,

-dimethyl derivative exhibits a shift in lipophilicity and crystal packing energy.[1][2]

This guide provides a definitive technical framework for solubilizing, handling, and profiling this compound.[1][2] The core challenge lies in balancing its increased lipophilicity (due to O-methylation) with its zwitterionic nature.[1][2] Critical insight: Researchers often mistake the "O-methyl" group for a solubilizing tag; in reality, it removes a hydrogen bond donor, increasing LogP, while the


-methyl group adds steric bulk that disrupts crystal packing.[1][2]

Chemical Context & Structure-Property Relationships (SPR)

To master the solubility of this compound, one must understand the "Push-Pull" forces at play:

  • The Zwitterionic Core: Like all amino acids, the free base exists as a zwitterion (

    
    ) at neutral pH.[1][2] This creates a high lattice energy, making dissolution in non-polar solvents (Hexane, Toluene) thermodynamically unfavorable.[1][2]
    
  • The O-Methyl Group (Methoxy): This modification removes the phenolic hydroxyl group (

    
    ).[1][2]
    
    • Effect: Eliminates a key hydrogen bond donor.[1][2] Increases lipophilicity (LogP increases by ~0.5–0.7 units vs. tyrosine).[1][2]

  • The

    
    -Methyl Group: 
    
    • Effect: Increases steric hindrance around the amine/carboxyl center.[1][2] This often lowers the melting point compared to the parent amino acid by disrupting tight crystal packing, potentially aiding solubility in polar organic solvents, but the effect is non-linear.[1][2]

Table 1: Solubility Prediction Matrix

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous (Neutral pH) Water, PBS (pH 7.[1][2]4)Low to Moderate Zwitterionic form dominates; lattice energy resists solvation.[1][2]
Aqueous (Acidic) 0.1 M HCl, 1% Acetic AcidHigh Protonation of amine (

) and carboxyl (

) breaks zwitterion lock.[1]
Aqueous (Basic) 0.1 M NaOHHigh Deprotonation of carboxyl (

) ensures ionic solvation.[1][2]
Polar Aprotic DMSO, DMFVery High Disrupts H-bonding; solvates both hydrophobic (methyls) and polar domains.[1][2]
Polar Protic Methanol, EthanolModerate to High Good solvation of the organic skeleton;

-methyl disrupts packing.[1][2]
Non-Polar Hexane, ChloroformNegligible Cannot overcome the electrostatic energy of the zwitterionic core.[1][2]

Decision Tree: Solubilization Strategy

The following diagram illustrates the logical flow for selecting the correct solvent system based on your downstream application.

SolventStrategy Start Start: Define Application App_Cell Cell Culture / In Vivo Start->App_Cell App_Chem Chemical Synthesis / Analysis Start->App_Chem Check_Conc Target Conc. > 1 mM? App_Cell->Check_Conc Solvent_Select Solvent Selection App_Chem->Solvent_Select Low_Conc Direct Dissolution in Media (Risk of Precipitation) Check_Conc->Low_Conc No High_Conc Use Stock Solution Check_Conc->High_Conc Yes DMSO_Stock DMSO Stock (100x) Dilute < 1% v/v High_Conc->DMSO_Stock Acid_Stock 0.1 M HCl Stock Neutralize with Buffer High_Conc->Acid_Stock Polar_Org Methanol / Ethanol (Good for HPLC/MS) Solvent_Select->Polar_Org Analysis Aprotic DMSO / DMF (Max Solubility) Solvent_Select->Aprotic Reactions NonPolar Chloroform / DCM (Requires Derivatization) Solvent_Select->NonPolar Extraction

Figure 1: Strategic decision tree for solubilizing O,alpha-dimethyl-L-tyrosine based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of Robust Stock Solutions

Use this protocol for biological assays where consistency is paramount.

Materials:

  • O,alpha-dimethyl-L-tyrosine (Free Base or HCl salt).[1][2][3]

  • Solvent: DMSO (Cell culture grade) or 0.1 M HCl.[2]

  • Vortex mixer, Sonicator (water bath).[1][2]

Procedure:

  • Calculate Specificity: Determine if you have the HCl salt or Free Base .[1][2]

    • HCl Salt (MW ~245.7 g/mol ):[1][3] Highly water-soluble.[1][2][4] Dissolve directly in water or PBS.[1][2]

    • Free Base (MW ~209.24 g/mol ): Requires DMSO or Acid.[1][2][4]

  • DMSO Method (Universal):

    • Weigh 10 mg of compound.[1][2][5]

    • Add 1 mL of anhydrous DMSO.[1][2]

    • Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

    • Result: 10 mg/mL (~47 mM) clear stock.[1][2] Stable at -20°C for 3 months.

  • Aqueous Acid Method (For DMSO-sensitive cells):

    • Weigh 10 mg of compound.[1][2][5]

    • Add 900 µL of 0.1 M HCl . Vortex until fully dissolved (protonation of amine drives solubility).[1][2]

    • Dilute with 100 µL of water to reach final volume.

    • Usage: When adding to cell media, the buffering capacity of the media (bicarbonate/HEPES) will neutralize the small acid volume.[1] Caution: Verify media pH does not drop (turn yellow) upon addition.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Use this to generate precise solubility data for your specific solvent system.[1]

Workflow Diagram:

SaturationProtocol Step1 Excess Solid Addition (Add solid until precipitate persists) Step2 Equilibration (Shake 24h @ 25°C) Step1->Step2 Step3 Phase Separation (Centrifuge 10k rpm / Filter 0.2µm) Step2->Step3 Step4 Quantification (HPLC-UV or LC-MS) Step3->Step4

Figure 2: Workflow for determining thermodynamic solubility.

Step-by-Step:

  • Preparation: In a 1.5 mL microcentrifuge tube, add solvent (e.g., PBS pH 7.4, Water, Methanol) in 500 µL aliquots.

  • Saturation: Add O,alpha-dimethyl-L-tyrosine in small increments (e.g., 1 mg) while vortexing. Continue until a visible solid precipitate persists (the solution is saturated).[1][2]

  • Equilibration: Place tubes on an orbital shaker or thermomixer at 25°C (or 37°C) for 24 hours.

  • Separation:

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully aspirate the supernatant.[1][2] Critical: Do not disturb the pellet.

    • Filter supernatant through a 0.22 µm PTFE filter (for organics) or PES filter (for aqueous) to remove micro-crystals.[1][2]

  • Quantification: Dilute the filtrate (1:100 or 1:1000) and analyze via HPLC (UV detection at 274 nm—characteristic of the anisole/methoxy-phenyl chromophore).

Protocol C: Partition Coefficient (LogP) Estimation

Required for understanding drug-likeness and membrane permeability.[1][2]

  • System: 1-Octanol (saturated with water) and Water (saturated with octanol).[1][2]

  • Dissolution: Dissolve 1 mg of compound in 1 mL of the Octanol phase.

  • Partitioning: Add 1 mL of the Water phase. Vortex vigorously for 2 minutes.[1]

  • Separation: Centrifuge to separate phases.

  • Analysis: Measure concentration in both phases via HPLC.

  • Calculation:

    
    .[1]
    
    • Note: For O,alpha-dimethyl-L-tyrosine, expect a LogP higher than Tyrosine (LogP -2.[1][2]26) and Alpha-methyltyrosine (LogP 0.73).[1][2] The O-methyl group likely pushes LogP > 1.0.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
"Crash Out" in Media Diluting DMSO stock into aqueous media too quickly causes local supersaturation.[1][2]Add stock dropwise while vortexing the media.[1][2] Ensure final concentration < solubility limit (approx 0.5 mg/mL in neutral buffer).[1][2]
Turbidity in Acid Stock Insufficient acid concentration; zwitterion reforming.[1][2]Increase HCl concentration to 0.2 M or warm gently to 40°C.
Inconsistent HPLC Area Compound adhering to plastic tips (lipophilic nature).Use Low-Retention pipette tips and glass vials for HPLC injection.[1][2]

References

  • Chemical Structure & Identifiers: O,alpha-dimethyl-L-tyrosine. PubChem Compound Summary. National Center for Biotechnology Information.[1][2] Accessed Oct 2023.[1] [Link]

  • Solubility of Tyrosine Analogs: Hitchcock, D. I. (1924).[1][2][6] "The solubility of tyrosine in the acid and in alkali."[1][2][6] Journal of General Physiology, 6(6), 747–757.[1][2][6] (Foundational text on amino acid zwitterion solubility). [Link]

Disclaimer: This Application Note is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Method

enzymatic stability of peptides containing alpha-methyl-tyrosine analogs

Application Note: AN-PEP-042 Engineering Proteolytic Resistance: Evaluating the Enzymatic Stability of Peptides Containing -Methyl-Tyrosine Analogs Executive Summary Therapeutic peptides often suffer from rapid in vivo c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PEP-042

Engineering Proteolytic Resistance: Evaluating the Enzymatic Stability of Peptides Containing -Methyl-Tyrosine Analogs

Executive Summary

Therapeutic peptides often suffer from rapid in vivo clearance due to proteolytic degradation.[1] Tyrosine (Tyr) residues are frequent targets for chymotrypsin-like serine proteases, which cleave at the C-terminal side of aromatic residues. This Application Note details the mechanistic basis and experimental validation of substituting native L-Tyrosine with


-methyl-L-Tyrosine (

-Me-Tyr)
to enhance enzymatic stability.

We provide a comprehensive guide on:

  • The structural mechanism of

    
    -methylation in preventing peptide bond hydrolysis.
    
  • Protocol A: High-throughput plasma stability profiling (LC-MS/MS).

  • Protocol B: Mechanistic validation using a Chymotrypsin Challenge Assay.

Mechanism of Action: The Quaternary Carbon Effect

The introduction of a methyl group at the


-carbon of Tyrosine transforms a tertiary center into a quaternary carbon center . This modification confers stability through two primary mechanisms:
  • Steric Occlusion: The additional methyl group creates significant steric hindrance. When the peptide enters the protease active site (e.g., Chymotrypsin), the bulky

    
    -methyl group clashes with the enzyme's catalytic triad (Ser-His-Asp), preventing the nucleophilic attack on the carbonyl carbon.
    
  • Conformational Restriction:

    
    -methylation severely restricts the 
    
    
    
    and
    
    
    torsion angles of the peptide backbone. This often stabilizes helical conformations (
    
    
    -helix or
    
    
    -helix), making the peptide backbone less accessible to proteases that require an extended conformation for cleavage.
Visualization: Proteolytic Blockade

The following diagram illustrates how


-Me-Tyr prevents the formation of the tetrahedral intermediate required for hydrolysis.

ProteolysisBlockade cluster_0 Native Tyrosine Peptide cluster_1 alpha-Methyl-Tyrosine Analog Native Native Tyr Residue (Tertiary Alpha-Carbon) Complex Enzyme-Substrate Complex Native->Complex Binding TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Cleaved Hydrolyzed Fragments TS->Cleaved Bond Scission Analog alpha-Me-Tyr Residue (Quaternary Alpha-Carbon) Clash Steric Clash in Active Site Analog->Clash Binding Attempt Intact Intact Peptide (High Stability) Clash->Intact No Transition State

Figure 1: Mechanistic comparison of proteolytic susceptibility. The


-methyl group prevents the formation of the transition state necessary for peptide bond cleavage.

Experimental Protocols

Protocol A: In Vitro Plasma Stability (LC-MS/MS)

This assay simulates systemic circulation conditions to determine the overall metabolic half-life (


).

Reagents:

  • Pooled Human/Rat Plasma (heparinized or EDTA).

  • Test Peptide (Native and

    
    -Me-Tyr analog).
    
  • Internal Standard (IS): Stable isotope-labeled analog or structurally similar peptide (e.g., Propantheline).

  • Quenching Solution: 100% Acetonitrile (ACN) + 1% Formic Acid.

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove debris.

  • Spiking: Prepare a 1 mM stock of test peptide in DMSO. Spike into plasma to a final concentration of 1

    
    M (0.1% DMSO final).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of ice-cold Quenching Solution containing the Internal Standard. Vortex for 30s.
    
  • Processing: Centrifuge at 14,000 x g for 15 min at 4°C to pellet precipitated plasma proteins.

  • Analysis: Inject supernatant onto RP-HPLC coupled to a Triple Quadrupole MS (MRM mode).

Critical Control Point:

  • Evaporation Control: Seal plates tightly. A 5% loss in volume mimics a 5% increase in stability, skewing data.

Protocol B: Chymotrypsin Challenge Assay

This assay specifically validates that the stability improvement is due to the protection of the Tyrosine residue.

Rationale:


-Chymotrypsin cleaves selectively at the C-terminal of Tyr, Phe, and Trp. If the 

-Me-Tyr analog shows resistance here, the mechanism is confirmed.

Workflow:

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Enzyme Prep: Dissolve

    
    -Chymotrypsin (bovine pancreas) to 1 unit/mL.
    
  • Reaction: Mix Peptide (50

    
    M) with Enzyme in a 100:1 (Substrate:Enzyme) molar ratio.
    
  • Kinetics: Monitor degradation via UV-HPLC (214 nm) or LC-MS at

    
     min.
    

Data Analysis & Visualization

Calculating Stability Parameters

Plot the natural log of the remaining peptide area ratio (Analyte/IS) vs. time. The slope (


) of the linear regression represents the elimination rate constant.



Expected Results

The following table illustrates typical data comparing a native peptide to its


-methyl analog.
ParameterNative Peptide (L-Tyr)Analog (

-Me-Tyr)
Fold Improvement
Plasma

12.5 min> 240 min>19x
Chymotrypsin

4.2 minStable (> 4 hrs)Stable
% Remaining (2h) < 1%92%--
Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_kinetic Kinetic Sampling cluster_analysis Quantification Stock Peptide Stock (1 mM in DMSO) Mix Incubation Mix (1 uM Peptide) Stock->Mix Matrix Plasma or Enzyme Buffer Matrix->Mix Timepoints Sampling (0, 15, 30... min) Mix->Timepoints Quench Protein Precipitation (ACN + Formic Acid) Timepoints->Quench Centrifuge Centrifuge (14,000 x g) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Figure 2: Step-by-step workflow for determining enzymatic stability via LC-MS/MS.

References

  • Sagan, S., et al. (2004). "Structure-activity relationships of alpha-methyl-alpha-amino acids in peptide design." Current Medicinal Chemistry, 11(21), 2799-2822.

  • Gentilucci, L., et al. (2010). "Peptides and peptidomimetics in medicine, surgery and biotechnology." Current Pharmaceutical Design, 16(28), 3185-3203.

  • Werner, H. M., et al. (2012). "Use of alpha-methyl-amino acids in peptide stapling." Journal of the American Chemical Society, 134(3), 1568-1571. [2]

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal, 17(1), 134-143.

  • Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157-162. (Foundational reference for P1/P1' nomenclature used in chymotrypsin analysis).

Sources

Application

Application Note &amp; Protocols: N-Terminal Coupling of Sterically Hindered Tyrosine Analogs

Abstract The incorporation of sterically hindered tyrosine analogs into peptide sequences is a critical step in the development of novel therapeutics, chemical probes, and advanced biomaterials. However, the bulky nature...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of sterically hindered tyrosine analogs into peptide sequences is a critical step in the development of novel therapeutics, chemical probes, and advanced biomaterials. However, the bulky nature of these residues presents significant challenges to standard peptide coupling protocols, often resulting in low yields, racemization, and incomplete reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal reagents and the application of robust protocols to overcome these synthetic hurdles. We will explore the mechanistic basis for reagent efficacy, provide detailed, field-proven protocols, and offer a systematic approach to troubleshooting difficult couplings.

The Challenge: Understanding Steric Hindrance in Peptide Synthesis

The formation of a peptide bond requires the nucleophilic attack of a deprotected N-terminal amine on an activated C-terminal carboxylic acid.[1][2] Steric hindrance impedes this process in two primary ways:

  • At the Electrophilic Center: Bulky substituents on the tyrosine analog's side chain or α-carbon can physically block the approach of the incoming amine to the activated carboxyl group.

  • At the Nucleophilic Center: If the N-terminal residue of the growing peptide chain is itself sterically demanding, it further slows the rate of acylation.

This kinetic barrier not only reduces the reaction rate but also increases the lifetime of the highly reactive activated intermediate. Prolonged exposure of this intermediate can lead to undesirable side reactions, most notably racemization at the α-carbon, which compromises the chiral integrity of the final peptide.[1][3] Therefore, successful coupling of hindered residues depends on creating a highly reactive activated species that can react quickly and efficiently, even with a sterically encumbered nucleophile.

The Modern Reagent Toolkit: A Comparative Analysis

The choice of coupling reagent is the most critical factor in driving difficult couplings to completion.[4] While standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are workhorses for routine synthesis, they are often insufficient for hindered systems.[5] Modern onium (aminium/uronium) and phosphonium salts are superior as they generate highly reactive active esters in situ.[6]

Onium (Aminium/Uronium) Salts

These reagents are the cornerstone for coupling hindered amino acids.[1][4] Their efficacy is largely determined by the reactivity of the active ester they generate.

  • HATU & HCTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is widely regarded as one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt ester.[7][8] It consistently outperforms HOBt-based reagents like HBTU.[7][8] O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) is more reactive than HBTU and more cost-effective than HATU, making it an excellent alternative.[9]

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt with reactivity comparable to HATU.[1][10] Its key advantage is the incorporation of OxymaPure as the activating agent, which avoids the use of potentially explosive benzotriazole additives (HOBt/HOAt) and offers improved safety and solubility.[1][10][11]

Phosphonium Salts

Phosphonium salts like PyBOP and PyAOP are also highly efficient coupling reagents.[1][7]

  • PyBOP & PyAOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a classic reagent for rapid couplings with minimal side reactions.[7] Its 7-azabenzotriazole counterpart, PyAOP, offers enhanced reactivity analogous to HATU and is particularly effective for coupling N-methylated amino acids.[7]

  • PyBrOP: Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) is an even more reactive phosphonium salt, often reserved for the most challenging couplings involving residues like α,α-dialkylglycines.[7]

Acid Halides: The High-Reactivity Option

For exceptionally difficult couplings where onium salts may fail, converting the protected amino acid to its acid chloride or fluoride represents a powerful alternative.[1][5][12]

  • Amino Acid Chlorides: Generated in situ using reagents like bis(trichloromethyl)carbonate (BTC), they are highly electrophilic and can overcome significant steric barriers.[1][13] This method requires careful control of conditions to avoid racemization and must be performed in solvents like DCM or THF, as DMF and NMP are incompatible.[1]

  • Amino Acid Fluorides: Generated using reagents like TFFH, these are particularly effective for coupling sterically hindered α,α-disubstituted amino acids.[1]

Table 1: Comparative Overview of Recommended Coupling Reagents

Reagent ClassReagent NameKey Features & AdvantagesConsiderations & Disadvantages
Onium Salts HATU Forms highly reactive OAt ester; excellent for hindered couplings; low racemization.[7][8]Higher cost; can cap N-terminus if used in large excess.[7]
HCTU More reactive and effective than HBTU; lower cost than HATU.[9]Less reactive than HATU.[9]
COMU Reactivity comparable to HATU; Oxyma-based (safer, non-explosive byproduct); excellent solubility.[1][10]Can be monitored by color change during reaction.[10]
Phosphonium Salts PyAOP HOAt-based analog of PyBOP with higher reactivity.[7]Byproducts can be challenging to remove in solution phase.
PyBrOP Extremely reactive, suitable for the most difficult couplings.[7]Higher cost; potential for side reactions if not controlled.
Acid Halides BTC (for Acid Chlorides) Generates highly reactive acid chloride in situ; very effective for hindered systems.[1][13]High toxicity (forms phosgene); incompatible with DMF/NMP; risk of racemization.[1]
TFFH (for Acid Fluorides) Excellent for α,α-disubstituted amino acids.[1]Requires anhydrous conditions.

Strategic Optimization: The Supporting Cast

Success in difficult couplings relies not only on the primary reagent but also on a carefully optimized system of additives, bases, and solvents.

The Role of Additives

Coupling additives are nucleophiles that form an intermediate active ester, which is then aminolyzed.[3][14] They are crucial for accelerating the coupling reaction and, most importantly, suppressing racemization.[3]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Now considered the gold standard additive, especially for use with carbodiimides (e.g., DIC/Oxyma). It is superior to HOBt in suppressing racemization and in some cases approaches the efficacy of HOAt.[15][16] Its derivatives are key components of modern reagents like COMU.[11]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at preventing racemization and accelerating coupling rates due to its lower pKa. It is the additive component of HATU and PyAOP.

Base Selection: A Balancing Act

A tertiary base is required for couplings involving onium or phosphonium salts to deprotonate the carboxylic acid.[1]

  • DIPEA (N,N-Diisopropylethylamine): The most common choice due to its steric bulk, which makes it non-nucleophilic.[1] However, its strong basicity can sometimes promote racemization.

  • 2,4,6-Collidine: A weaker, sterically hindered base that is recommended in cases with a high risk of racemization.[1]

Solvent and Temperature Effects
  • Solvent: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can help disrupt peptide aggregation that exacerbates coupling difficulties.[5][17]

  • Temperature: While most couplings are run at room temperature, gently increasing the temperature (e.g., to 35-50°C) can provide the necessary activation energy to overcome steric barriers.[17][18] This must be done cautiously, as elevated temperatures can also increase racemization. Microwave-assisted synthesis is a highly effective method for applying controlled heating to drive difficult reactions.[5]

Visualizing the Mechanism and Workflow

Mechanism of Onium Salt Activation

The diagram below illustrates the general activation pathway using an onium salt like HATU, showcasing the formation of the critical active ester intermediate.

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Protected Amino Acid (R-COOH) HATU Onium Salt (HATU) Active_Ester Highly Reactive OAt-Active Ester HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + H₂N-Peptide (Nucleophilic Attack) Peptide_NH2 N-Terminal Amine (H₂N-Peptide) Peptide_NH2->Peptide_Bond

Caption: General mechanism of amino acid activation using an onium salt (HATU).

Experimental Workflow for Difficult Couplings

A systematic approach is essential when tackling a new, sterically hindered analog. The following workflow outlines a logical progression from initial screening to optimized coupling.

G Start Start: Hindered Tyrosine Analog Screen Protocol 1: Reagent Screening (HATU vs. COMU vs. DIC/Oxyma) Start->Screen Analyze1 LC-MS Analysis: Check for Product & Unreacted SM Screen->Analyze1 Success Coupling Successful (>95% Conversion) Analyze1->Success Yes Optimize Low Conversion: Proceed to Optimization Analyze1->Optimize No DoubleCouple Protocol 2: Double Coupling & Extended Time Optimize->DoubleCouple Analyze2 LC-MS Analysis DoubleCouple->Analyze2 Analyze2->Success Yes AcidChloride Protocol 3: Acid Chloride Method (For Extreme Cases) Analyze2->AcidChloride No Analyze3 LC-MS Analysis AcidChloride->Analyze3 Analyze3->Success Yes Failure Consult Specialist: Re-evaluate Strategy Analyze3->Failure No

Caption: Decision workflow for optimizing hindered tyrosine analog couplings.

Field-Proven Protocols

The following protocols provide detailed, step-by-step methodologies for key coupling strategies. These are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is the recommended starting point for most sterically hindered tyrosine analogs.

  • Resin Preparation: Following standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve the protected sterically hindered tyrosine analog (3.0 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6.0 eq.) in NMP or DMF.

    • Scientist's Note: Using slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents the reagent from being wasted and minimizes potential side reactions. The base is crucial to neutralize the reaction.

  • Activation: Allow the pre-activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

    • Self-Validation: Monitor the reaction's completeness using a qualitative test (e.g., Kaiser test).[18] A negative test (clear yellow beads) indicates a complete reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by LC-MS.

  • Wash: After the coupling is complete, thoroughly wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Persistent Low Yields

If Protocol 1 results in incomplete coupling (<95% conversion), a second coupling is the most straightforward solution.[5][19]

  • First Coupling: Perform Protocol 1 as described above for a duration of 1-2 hours.

  • Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min). Do not proceed to the deprotection step.

  • Second Coupling: Prepare a fresh batch of activated amino acid solution as described in Protocol 1 (steps 2 & 3).

  • Reaction: Add the fresh solution to the resin and allow the coupling to proceed for another 1-2 hours.

  • Final Wash & Analysis: Wash the resin as described in Protocol 1 (step 5) and verify completeness with a Kaiser test or LC-MS analysis.

Protocol 3: Acid Chloride Method for Extreme Steric Hindrance

This protocol should be reserved for cases where even robust onium salt methods fail. Caution: BTC and its phosgene intermediates are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[1]

  • Resin Preparation: Swell and deprotect the peptidyl-resin as usual. Ensure the resin is washed with anhydrous DCM and kept under an inert atmosphere (e.g., Argon or Nitrogen).

  • Acid Chloride Formation: In a separate, dry flask under an inert atmosphere, dissolve the protected sterically hindered tyrosine analog (3.0 eq.) in anhydrous DCM. Add 2,4,6-collidine (3.0 eq.). Cool the solution to 0°C. Add a solution of bis(trichloromethyl)carbonate (BTC) (1.1 eq.) in anhydrous DCM dropwise. Stir the reaction at 0°C for 1 hour.

    • Scientist's Note: The use of the weaker base collidine and low temperature is critical to minimize racemization during the formation of the highly reactive acid chloride.[1]

  • Coupling: Transfer the freshly prepared acid chloride solution via cannula to the flask containing the peptidyl-resin. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Wash and Cap: Wash the resin thoroughly with anhydrous DCM. It is highly recommended to "cap" any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences in subsequent steps.[18]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in Hindered Couplings

Observation (via LC-MS)Probable CauseRecommended Solution
Low Yield / Large Starting Material Peak Incomplete Coupling: Insufficient reagent reactivity or reaction time due to steric hindrance.[5]1. Switch to a more powerful reagent (e.g., from HCTU to HATU or COMU).[1][8]2. Implement Protocol 2: Double Coupling.[5]3. Increase coupling time (e.g., to overnight).[5]4. Gently increase temperature to 40°C, monitoring for racemization.[18]
Peptide Aggregation: The growing peptide chain is folding back on itself, blocking the reaction site.[17]1. Switch solvent from DMF to NMP or a "magic mixture" (e.g., DCM/DMF/NMP).[5][17]2. Add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt secondary structures.[17][20]
Presence of Diastereomer (+/- 0 Da peak) Racemization: The activated amino acid intermediate epimerized before coupling.1. Ensure a proper activating additive (Oxyma or HOAt) is used.[3][16]2. Switch from DIPEA to a weaker base like 2,4,6-collidine.[1]3. Minimize pre-activation time before adding the solution to the resin.
Presence of Capped Peptide (+42 Da peak) Premature Capping: The coupling reagent itself (e.g., excess HATU) has reacted with the N-terminal amine.[7]1. Use a slight excess of amino acid relative to the coupling reagent (e.g., 3.0 eq AA to 2.9 eq HATU).2. Avoid unnecessarily large excesses of reagents.

Conclusion

Successfully coupling sterically hindered tyrosine analogs is an achievable goal that requires moving beyond standard peptide synthesis conditions. By selecting high-reactivity onium salts like HATU or COMU, optimizing the choice of base and solvent, and employing systematic protocols such as double coupling or, in extreme cases, the acid chloride method, researchers can efficiently incorporate these valuable building blocks. The key to success lies in understanding the interplay between reagent reactivity, reaction kinetics, and the strategic prevention of side reactions like racemization.

References

  • Coupling Reagents - Aapptec Peptides . Available at: [Link]

  • Reagents Used in Peptide Synthesis Archives - AAPPTEC . Available at: [Link]

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications . (2021-06-11). Available at: [Link]

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC - NIH . (2021-06-09). Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α . (2022-09-20). Available at: [Link]

  • Coupling Reagents for Solid Phase Peptide Synthesis Archives - AAPPTEC . Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications . Available at: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube . (2024-04-29). Available at: [Link]

  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate . (2025-08-10). Available at: [Link]

  • Solid Phase Peptide Synthesis Help : r/Chempros - Reddit . (2024-06-05). Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega - ACS Publications . (2022-02-09). Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis . Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications . Available at: [Link]

  • Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides - CORE . (2015-03-05). Available at: [Link]

  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - ACS Publications . Available at: [Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed . (2018-02-24). Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage . (2023-01-30). Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC - NIH . Available at: [Link]

  • In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - ResearchGate . (2025-08-06). Available at: [Link]

  • Peptide/Amide bond Synthesis – OxymaPure® . Available at: [Link]

  • Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC . Available at: [Link]

  • Planning a Peptide Synthesis | AAPPTec . Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC . Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during O,alpha-dimethyl-L-tyrosine coupling

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance for researchers encountering challenges with the stereochemical integrity of O,alpha-dimethyl-L-tyrosine during peptide synthesis. O,alpha-dimethyl-L-tyrosine, a sterically hindered and N-methylated amino acid, presents unique difficulties in maintaining enantiomeric purity during coupling reactions. This resource offers troubleshooting strategies and frequently asked questions to ensure the successful incorporation of this critical building block into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue in peptide synthesis?

A: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (L and D forms). In the context of peptide synthesis, this leads to the formation of diastereomeric peptides. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. Even minor levels of racemization can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or introduce unforeseen off-target effects.[1]

Q2: Why is O,alpha-dimethyl-L-tyrosine particularly susceptible to racemization?

A: O,alpha-dimethyl-L-tyrosine possesses two structural features that increase its susceptibility to racemization:

  • Steric Hindrance: The presence of a methyl group on the alpha-carbon and another on the phenolic oxygen creates significant steric bulk. This can slow down the desired coupling reaction, providing a larger window of opportunity for the activated amino acid intermediate to racemize.

  • N-Methylation: The N-methyl group on the amide backbone prevents the formation of a protective oxazolone intermediate, which is a common pathway for racemization in non-N-methylated amino acids. Instead, racemization of N-methylated amino acids can proceed through direct enolization of the activated carboxylic acid, a process that can be facilitated by the choice of coupling reagents and bases.

Q3: What is the primary mechanism of racemization for N-methylated amino acids?

A: For N-methylated amino acids like O,alpha-dimethyl-L-tyrosine, the predominant racemization pathway is believed to be direct enolization (direct Hα abstraction) of the activated carboxyl group. The presence of a base can abstract the proton from the alpha-carbon, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a loss of stereochemical integrity.

Troubleshooting Guide: Preventing Racemization of O,alpha-dimethyl-L-tyrosine

This section provides a systematic approach to troubleshooting and minimizing racemization during the coupling of O,alpha-dimethyl-L-tyrosine.

Issue 1: High Levels of Diastereomeric Impurity Detected Post-Coupling

High levels of diastereomeric impurities are a direct indication of significant racemization during the coupling step. The following workflow will help you diagnose and resolve this issue.

Workflow for Diagnosing and Mitigating Racemization

G start High Diastereomeric Impurity Detected reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Assess Base Selection and Stoichiometry reagent->base If racemization persists temp Step 3: Control Reaction Temperature base->temp If racemization persists solvent Step 4: Optimize Solvent System temp->solvent If racemization persists analysis Step 5: Confirm Enantiomeric Purity of Starting Material solvent->analysis If racemization persists end_node Racemization Minimized analysis->end_node If starting material is pure

Caption: Troubleshooting workflow for racemization.

Step 1: Evaluate Your Coupling Reagent

The choice of coupling reagent is paramount in preventing racemization, especially for sterically hindered amino acids.

Causality: The rate of activation by the coupling reagent versus the rate of racemization of the activated intermediate is a critical factor. A good coupling reagent will rapidly form the active ester, which will then quickly react with the amine component before it has a chance to racemize.

Recommendations:

  • Avoid Carbodiimides Alone: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to cause significant racemization when used without additives.[2]

  • Utilize Additives: If using carbodiimides, always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[2][3] These additives form active esters that are less prone to racemization.

  • Consider Phosphonium and Uronium/Aminium Reagents: These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[2]

    • Phosphonium Salts (e.g., PyBOP, PyAOP): These are excellent choices for sterically hindered couplings and are less likely to cause side reactions like guanidinylation compared to some uronium salts. PyAOP is particularly effective for coupling N-methyl amino acids.[2]

    • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): HATU is often recommended for difficult couplings, including those involving N-methylated amino acids.[4][5] COMU is a newer generation reagent with high efficiency and reduced allergenic potential.[4]

  • Specialized Reagents: For particularly challenging couplings, consider reagents like TOTT (tetramethyl-isothiouronium tetrafluoroborate), which has shown good results with sterically hindered and methylated amino acids with low reported racemization levels.[4]

Data Summary: Coupling Reagent Racemization Potential

Coupling Reagent ClassExamplesRacemization Potential (General)Recommendations for O,alpha-dimethyl-L-tyrosine
CarbodiimidesDCC, DICHigh (without additives)Use only with HOBt, HOAt, or Oxyma Pure
Phosphonium SaltsPyBOP, PyAOPLow to ModerateHighly Recommended , especially PyAOP
Uronium/Aminium SaltsHBTU, HATU, HCTU, COMULow to ModerateHighly Recommended , especially HATU and COMU
Specialized ReagentsTOTT, DEPBTVery LowExcellent choice for problematic couplings
Step 2: Assess Your Base Selection and Stoichiometry

The choice and amount of base used can significantly influence the extent of racemization.

Causality: Bases can directly contribute to racemization by abstracting the alpha-proton of the activated amino acid, leading to the formation of a planar enolate intermediate. Stronger, less sterically hindered bases are more likely to promote this side reaction.

Recommendations:

  • Avoid Over-Equivalencing: Use the minimum amount of base necessary for the reaction to proceed. Typically, 2 equivalents of base are used with uronium/aminium reagents, but for sensitive couplings, reducing this may be beneficial.

  • Choose a Weaker or More Hindered Base:

    • N,N-Diisopropylethylamine (DIPEA): While commonly used, it can contribute to racemization.

    • N-Methylmorpholine (NMM): A weaker base that is often a better choice to minimize racemization.

    • 2,4,6-Collidine: A sterically hindered base that is less likely to abstract the alpha-proton.[6] Using collidine has been shown to minimize the formation of D-cysteine during coupling.[6]

Step 3: Control the Reaction Temperature

Higher temperatures accelerate most chemical reactions, including racemization.

Causality: The rate of racemization increases with temperature. By lowering the temperature, you can slow down the rate of this undesirable side reaction more significantly than the rate of the desired coupling reaction.

Recommendations:

  • Perform Couplings at Reduced Temperatures: Conduct the coupling reaction at 0°C or even lower if the reaction kinetics allow.[1]

  • Microwave Synthesis: If using microwave-assisted peptide synthesis, be aware that elevated temperatures can increase racemization.[6] It may be necessary to reduce the microwave power or temperature to minimize this effect for sensitive residues like O,alpha-dimethyl-L-tyrosine.[6]

Step 4: Optimize Your Solvent System

The polarity of the solvent can play a role in the rate of racemization.

Causality: Polar aprotic solvents can stabilize the charged intermediates involved in the racemization pathway, potentially increasing its rate.

Recommendations:

  • Consider Less Polar Solvents: Where solubility of the reagents and swelling of the solid-phase support are not limiting factors, using a less polar solvent may help to reduce racemization.[1] However, Dimethylformamide (DMF) remains the most common and often necessary solvent for solid-phase peptide synthesis.

Step 5: Confirm the Enantiomeric Purity of Your Starting Material

It is crucial to ensure that the O,alpha-dimethyl-L-tyrosine building block itself is enantiomerically pure.

Causality: If the starting material contains even a small amount of the D-enantiomer, it will be incorporated into the peptide, leading to a diastereomeric impurity that is not a result of the coupling conditions.

Recommendations:

  • Analyze the Starting Material: Use a suitable analytical technique to determine the enantiomeric purity of the O,alpha-dimethyl-L-tyrosine derivative before use.

Issue 2: Difficulty in Analyzing the Extent of Racemization

Accurately quantifying the level of racemization is essential for optimizing your coupling protocol.

Recommended Analytical Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods.

    • Principle: Utilizes a chiral stationary phase to separate the desired peptide from its diastereomer.

    • Protocol:

      • Synthesize a small model dipeptide (e.g., coupling O,alpha-dimethyl-L-tyrosine to a simple amino acid like Glycine or Alanine).

      • Purify the dipeptide by standard HPLC.

      • Analyze the purified dipeptide on a chiral HPLC column.

      • The presence of two peaks will indicate the presence of both diastereomers, and the peak area can be used to quantify the extent of racemization.

  • Capillary Electrophoresis (CE): An alternative high-resolution technique.

    • Principle: Separates molecules based on their charge and size in a capillary filled with an electrolyte. Chiral selectors can be added to the buffer to enable the separation of enantiomers/diastereomers.[7]

    • Advantage: Requires very small sample volumes and can be highly sensitive.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: In a chiral environment (e.g., using a chiral solvating agent), the diastereomers may have slightly different chemical shifts, allowing for their differentiation and quantification.

Experimental Protocols

Protocol 1: Optimized Coupling of O,alpha-dimethyl-L-tyrosine using HATU

This protocol is designed to minimize racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Pre-activation Mixture Preparation (perform at 0°C):

    • In a separate vessel, dissolve 4 equivalents of Fmoc-O,alpha-dimethyl-L-tyrosine-OH and 3.95 equivalents of HATU in DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Add 8 equivalents of N-Methylmorpholine (NMM) or 2,4,6-Collidine to the cooled mixture.

    • Allow the pre-activation to proceed for 2-3 minutes at 0°C.

  • Coupling:

    • Add the pre-activated mixture to the washed resin.

    • Allow the coupling reaction to proceed for 2-4 hours at 0°C. Monitor the reaction progress using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Proceed to the next cycle.

Visualizing the Racemization Mechanism

G cluster_0 Racemization via Direct Enolization activated_aa {Activated O,alpha-dimethyl-L-tyrosine | H on α-carbon} enolate {Planar Enolate Intermediate | Loss of Chirality} activated_aa->enolate - H+ base Base (e.g., DIPEA) base->activated_aa l_product L-Peptide (Desired) enolate->l_product + H+ d_product D-Peptide (Racemized) enolate->d_product + H+

Sources

Optimization

overcoming steric hindrance in alpha-methyl amino acid coupling

Topic: Overcoming Steric Hindrance in -Methyl Amino Acid Coupling Status: Operational Ticket Priority: Critical Assigned Specialist: Senior Application Scientist The Challenge: The "Steric Wall" Welcome to the advanced t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in -Methyl Amino Acid Coupling

Status: Operational Ticket Priority: Critical Assigned Specialist: Senior Application Scientist

The Challenge: The "Steric Wall"

Welcome to the advanced troubleshooting hub. You are likely here because standard SPPS protocols (HBTU/DIPEA) have failed to couple


-methyl amino acids (e.g., Aib, 

-Me-Phe,

-Me-Val).

The Root Cause: The additional methyl group at the


-carbon converts a tertiary center into a quaternary center. This creates a massive "steric wall" that blocks the nucleophilic attack of the incoming amine on the activated carboxyl species.
  • Consequence: Reaction rates drop by orders of magnitude.

  • Side Effects: Prolonged activation leads to capping, deletion sequences, and if the residue is chiral (e.g.,

    
    -Me-Phe), high rates of epimerization via oxazolone formation.
    
Diagnostic: Reagent Selection Decision Tree

Do not guess. Use this logic flow to select the correct coupling system based on your specific steric difficulty.

ReagentSelection Start Assess Steric Difficulty Level1 Moderate Hindrance (e.g., Aib-Gly, Aib-Ala) Start->Level1 Level2 High Hindrance (e.g., Aib-Aib, Aib-Pro) Start->Level2 Level3 Extreme Hindrance (e.g., N-Me-Aib, Tetrasubstituted carbons) Start->Level3 Sol1 System A: DIC / Oxyma Pure (Automated/Microwave) Level1->Sol1 Standard Protocol Sol2 System B: COMU / TMP (Microwave Preferred) Level2->Sol2 Enhanced Activation Sol3 System C: TFFH (Acid Fluoride) (The 'Nuclear Option') Level3->Sol3 Max Reactivity

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance levels.

Experimental Protocols (The "Fixes")
Protocol A: The Modern Standard (COMU/Microwave)

Best for: Aib-Aib couplings and general


-methyl incorporation.

Why it works: COMU generates an Oxyma ester, which is more reactive and less prone to epimerization than the OBt esters generated by HATU/HBTU. Microwave energy provides the thermodynamic push to overcome the activation energy barrier imposed by the methyl group.

ComponentEquivalent (Eq)Notes
Fmoc-AA-OH 4.0High concentration drives kinetics.
COMU 4.0Must match AA equivalents.[1]
Oxyma Pure 4.0Additive to suppress racemization.[2][3]
DIPEA 8.0Base. (Use TMP if Cys/His present).
Solvent NMPNMP swells resin better than DMF.

Step-by-Step:

  • Pre-Activation: Dissolve Amino Acid, COMU, and Oxyma in NMP. Add DIPEA immediately before delivery to resin.

  • Microwave Cycle:

    • Ramp to 75°C (2 min).

    • Hold at 75°C (4 min).

    • Note: For Cys/His, limit temp to 50°C to prevent racemization.

  • Double Coupling: This is mandatory for Aib-Aib sequences. Repeat the step with fresh reagents.

Protocol B: The "Nuclear Option" (In-Situ Acid Fluoride via TFFH)

Best for: N-Methyl-Aib, adjacent quaternary centers, or when microwave fails.

Why it works: Acid fluorides (R-COF) are smaller than active esters (OBt/OAt), reducing steric clash during the nucleophilic attack. TFFH converts the carboxylic acid to an acid fluoride in situ without the need for toxic cyanuric fluoride.[4]

ComponentEquivalent (Eq)Notes
Fmoc-AA-OH 4.0Dry thoroughly before use.
TFFH 4.0Tetramethylfluoroformamidinium hexafluorophosphate.[3][4][5][6]
DIPEA 8.0CRITICAL: Do NOT use HOAt/HOBt.
Solvent Dry DCM or DMFMoisture kills the acid fluoride.

Step-by-Step:

  • System Prep: Ensure all solvents are anhydrous (<300 ppm H₂O). TFFH hydrolyzes rapidly in wet solvents.

  • Activation: Dissolve Fmoc-AA-OH and TFFH in dry solvent. Add DIPEA.

  • Reaction: Shake/vortex for 15–20 minutes before adding to the resin. This pre-activation time allows full conversion to the acid fluoride.

  • Coupling: Add the activated solution to the resin.

    • Time: 1–2 hours at Room Temperature.[4]

    • Double Couple: Recommended.[5]

Troubleshooting & FAQs

Q: I am seeing significant racemization (epimerization) on my


-Me-Phe coupling. Why? 
A:  The steric bulk slows down the coupling, giving the base more time to abstract the 

-proton from the activated oxazolone intermediate.
  • The Fix: Switch your base from DIPEA (pKa ~10.5) to 2,4,6-Trimethylpyridine (TMP/Collidine) (pKa ~7.4). TMP is strong enough to deprotonate the carboxylic acid for activation but too sterically hindered and weak to abstract the

    
    -proton, significantly preserving chirality [1].
    

Q: My Aib-Aib coupling yield is stuck at ~40% even with HATU. A: HATU generates an -OAt ester. While reactive, the -OAt group is bulky.

  • The Fix: Switch to Protocol B (TFFH) . The leaving group is a Fluoride atom, which is physically tiny compared to the OAt bicyclic ring. This allows the amine to access the carbonyl carbon despite the methyl blockade [2].

Q: Can I use PyAOP? A: Yes. PyAOP is a phosphonium salt analogue of HATU and is exceptionally powerful for N-methylated residues.

  • Recommendation: Use PyAOP if TFFH is unavailable, but ensure you use HOAt as an additive. PyAOP is preferred for solution-phase or when acid fluorides are chemically incompatible with other protecting groups [3].

Q: The reaction mixture turns cloudy when using TFFH. A: This indicates moisture contamination. TFFH hydrolyzes to tetramethylurea (insoluble) and HF.

  • The Fix: Use fresh, anhydrous DMF/DCM. If the solution is cloudy immediately upon mixing, your solvent is "wet."

Mechanism of Action: Acid Fluoride vs. Active Ester

Understanding the spatial constraints is key to choosing the right tool.

StericMechanism cluster_Standard Standard Activation (HATU) cluster_TFFH Acid Fluoride (TFFH) Substrate Resin-bound Amine (NH2) HATU_Intermediate Active Ester (Huge Leaving Group) Substrate->HATU_Intermediate Slow/Blocked TFFH_Intermediate Acid Fluoride (Tiny Leaving Group) Substrate->TFFH_Intermediate Fast Access Blockage Steric Clash (Methyl vs OAt) HATU_Intermediate->Blockage Success Successful Attack TFFH_Intermediate->Success

Figure 2: The small atomic radius of the Fluoride leaving group (TFFH) allows penetration of the steric shield created by


-methyl groups, unlike bulky OAt/OBt esters.
References
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Source: Journal of the American Chemical Society (ACS). Context: Establishes TMP (Collidine) as the superior base for preventing epimerization in hindered/sensitive couplings. URL:[Link]

  • Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Source: Journal of the American Chemical Society (Carpino & El-Faham).[7] Context: The foundational paper for TFFH, demonstrating its superiority for Aib-Aib couplings where uronium salts fail. URL:[Link]

  • On the Use of PyAOP, a Phosphonium Salt Derived from HOAt, in Solid-Phase Peptide Synthesis. Source: Tetrahedron Letters.[8] Context: Validates PyAOP as a highly effective reagent for hindered couplings, often outperforming HATU.[8] URL:[Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Source: Royal Society of Chemistry (RSC) Advances. Context: Modern protocol utilizing DIC/Oxyma and microwave heating for difficult Aib sequences. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield for O-Methylation of α-Methyl-L-Tyrosine

Welcome to the technical support center for the O-methylation of α-methyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the O-methylation of α-methyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure robust and reproducible outcomes.

I. Understanding the Reaction: A Mechanistic Overview

The O-methylation of α-methyl-L-tyrosine is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The phenolic hydroxyl group of tyrosine is deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

However, the presence of other nucleophilic sites (the amino and carboxyl groups) and a stereocenter introduces challenges such as side reactions (N-methylation) and racemization. Furthermore, the steric hindrance from the α-methyl group can influence the reaction rate.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the O-methylation of α-methyl-L-tyrosine, providing a systematic approach to identify the root cause and implement effective solutions.

Low or No Product Yield

Q: I am observing very low or no formation of my desired O-methylated product. What are the likely causes and how can I fix this?

A: Low or no product yield can stem from several factors, ranging from reagent choice to reaction conditions. Let's break down the possibilities:

  • Insufficient Deprotonation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group must be deprotonated to form the reactive phenoxide.

    • Troubleshooting:

      • Base Strength: Ensure the base is strong enough to deprotonate the phenol but not so strong that it promotes side reactions. For phenolic hydroxyl groups, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.

      • Stoichiometry: Use at least one equivalent of the base. An excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

      • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reactivity of the phenoxide.[1]

  • Ineffective Methylating Agent: The choice and handling of the methylating agent are critical.

    • Troubleshooting:

      • Reactivity: Dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are common and effective methylating agents.

      • Purity and Age: Ensure your methylating agent is not old or decomposed. Use a freshly opened bottle or a recently purified reagent.

      • Stoichiometry: Use a slight excess of the methylating agent (1.1 to 1.5 equivalents) to ensure complete reaction.

  • Inappropriate Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Troubleshooting:

      • Too Low: The reaction may be too slow at room temperature. Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate.

      • Too High: Excessive heat can lead to degradation of the starting material or product and promote side reactions.

  • Presence of Water: Water can compete with the phenoxide as a nucleophile and hydrolyze the methylating agent.

    • Troubleshooting:

      • Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC/peaks in HPLC, indicating the formation of side products. What are these and how can I suppress them?

A: The primary side products in this reaction are typically the result of N-methylation and di-methylation.

  • N-Methylation: The amino group of α-methyl-L-tyrosine is also nucleophilic and can be methylated.

    • Troubleshooting:

      • Protecting Groups: The most effective way to prevent N-methylation is to protect the amino group before the O-methylation step. The N-acetyl group is a common choice as it is stable under the basic conditions of O-methylation and can be removed later.[2][3]

      • Reaction Conditions: Using a weaker base and a less reactive methylating agent can sometimes favor O-methylation over N-methylation, but this is less reliable than using a protecting group.

  • Di-methylation (N,O-dimethylation): If the amino group is not protected, both the hydroxyl and amino groups can be methylated.

    • Troubleshooting:

      • Protecting Groups: As with N-methylation, protecting the amino group is the best solution.

      • Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent (using closer to 1 equivalent) can reduce the extent of di-methylation, but this may lead to an incomplete reaction.

Racemization of the Product

Q: I am concerned about maintaining the stereochemical integrity of the L-enantiomer. How can I avoid racemization?

A: Racemization can occur under harsh reaction conditions, particularly with strong bases and high temperatures.

  • Mechanism of Racemization: Racemization of amino acids can be facilitated by the presence of acetic anhydride and heat.[4] While not directly used in this methylation, this highlights the sensitivity of the stereocenter.

    • Troubleshooting:

      • Mild Reaction Conditions: Use the mildest possible base and the lowest effective temperature to achieve the desired transformation.

      • Protecting Groups: Protecting the amino group (e.g., as an N-acetyl derivative) can help to reduce the lability of the α-proton, thus minimizing the risk of racemization.

      • Reaction Time: Keep the reaction time as short as necessary to achieve a good yield. Prolonged exposure to basic conditions can increase the likelihood of racemization.

III. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group?

A1: Generally, it is not necessary to protect the carboxylic acid. Under basic conditions, it will be deprotonated to the carboxylate, which is a poor nucleophile and unlikely to react with the methylating agent.

Q2: What is a good starting point for reaction conditions?

A2: A good starting point would be to use N-acetyl-α-methyl-L-tyrosine as the starting material. Dissolve it in a dry polar aprotic solvent like DMF. Add 1.1 equivalents of a moderately strong base like potassium carbonate and stir for a short period. Then, add 1.1 equivalents of dimethyl sulfate and stir at room temperature, monitoring the reaction by TLC or LC-MS. If the reaction is slow, gentle heating to 40-50 °C can be applied.

Q3: How do I monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid or methanol) to separate the starting material, product, and any side products. The product, being more nonpolar due to the methyl ether, should have a higher Rf value than the starting material. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive information on the identity of the species in the reaction mixture.

Q4: What is a typical work-up and purification procedure?

A4: After the reaction is complete, the work-up procedure typically involves:

  • Quenching the reaction with water or a dilute acid.

  • Extracting the product into an organic solvent like ethyl acetate.

  • Washing the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Purification is often achieved by column chromatography on silica gel. The polarity of the eluent will depend on whether the amino and carboxyl groups are protected. If they are, a less polar eluent system can be used. If not, a more polar system will be required.

Q5: Can I use a phase transfer catalyst?

A5: Yes, a phase transfer catalyst (PTC) can be beneficial, especially in biphasic reaction systems (e.g., dichloromethane and aqueous NaOH). The PTC helps to transport the phenoxide from the aqueous phase to the organic phase where the methylating agent is, facilitating the reaction.

IV. Experimental Protocols and Data

Protocol 1: O-Methylation of N-Acetyl-α-methyl-L-tyrosine
  • Protection: Acetylate the amino group of α-methyl-L-tyrosine using acetic anhydride under appropriate conditions to form N-acetyl-α-methyl-L-tyrosine.

  • O-Methylation:

    • To a solution of N-acetyl-α-methyl-L-tyrosine (1 equivalent) in dry DMF, add potassium carbonate (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature and monitor by TLC. If necessary, heat to 40-50 °C.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): The N-acetyl group can be removed by acidic or basic hydrolysis to yield the final O-methyl-α-methyl-L-tyrosine.

Data Summary: Comparison of Reaction Conditions
ParameterCondition ACondition BCondition C
Starting Material α-Methyl-L-tyrosineα-Methyl-L-tyrosineN-Acetyl-α-methyl-L-tyrosine
Base NaOH (2 eq)K₂CO₃ (1.5 eq)K₂CO₃ (1.2 eq)
Methylating Agent (CH₃)₂SO₄ (1.5 eq)CH₃I (1.2 eq)(CH₃)₂SO₄ (1.1 eq)
Solvent Water/DCM (PTC)AcetoneDMF
Temperature Room TemperatureReflux40 °C
Typical Yield ModerateLow to ModerateHigh
Major Side Products N-methylationIncomplete reactionMinimal

V. Visualizing the Process

Reaction Pathway

O_Methylation_Pathway cluster_protection Step 1: Protection (Optional but Recommended) cluster_methylation Step 2: O-Methylation cluster_deprotection Step 3: Deprotection (If needed) Start α-Methyl-L-tyrosine Protected N-Acetyl-α-methyl-L-tyrosine Start->Protected Acetic Anhydride Phenoxide Phenoxide Intermediate Protected->Phenoxide Base (e.g., K₂CO₃) Product_Protected N-Acetyl-O-methyl-α-methyl-L-tyrosine Phenoxide->Product_Protected Methylating Agent (e.g., (CH₃)₂SO₄) Final_Product O-Methyl-α-methyl-L-tyrosine Product_Protected->Final_Product Acid or Base Hydrolysis

Caption: Recommended workflow for O-methylation of α-methyl-L-tyrosine.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Side Products Observed Check_SM Is Starting Material Consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Products Side Product Formation Check_SM->Side_Products Yes Increase_Temp Increase Temperature/Time Incomplete_Reaction->Increase_Temp Check_Reagents Check Reagent Purity/Stoichiometry Incomplete_Reaction->Check_Reagents Protect_Amine Protect Amino Group (N-Acetylation) Side_Products->Protect_Amine N-Methylation observed Optimize_Base Use Milder Base Side_Products->Optimize_Base Degradation/Racemization

Caption: Decision tree for troubleshooting O-methylation reactions.

VI. References

  • Chem-Impex. O-Methyl-L-tyrosine. [Link]

  • Study on the racemization of L-tyrosine. ResearchGate. [Link]

  • Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. PubMed. [Link]

  • Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate. [Link]

  • Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use. ScienceDirect. [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. ACS Publications. [Link]

  • Post-translational modification. Wikipedia. [Link]

  • Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. PubMed. [Link]

  • N-Acetyl-O-methyl-L-tyrosine. PubChem. [Link]

  • Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. Google Patents.

  • Alpha-N-methylation of amino acids. Google Patents.

  • Catalytic Asymmetric Syntheses of Tyrosine Surrogates. The Journal of Organic Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Design of methyldopa structure and calculation of its properties by quantum mechanics. ResearchGate. [Link]

  • Method for preparing (S)-2',6'-dimethyl tyrosine and derivative of (S). Google Patents.

  • Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. Journal of Biological Chemistry. [Link]

  • Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. PMC. [Link]

  • α-Methyl-5-hydroxytryptophan. Wikipedia. [Link]

  • Late-stage oxidative C(sp3)–H methylation. PMC. [Link]

  • SYNTHESIS OF METHYLDOPA | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. YouTube. [Link]

  • Unraveling the Role of the Tyrosine Tetrad from the Binding Site of the Epigenetic Writer MLL3 in the Catalytic Mechanism and Methylation Multiplicity. PMC. [Link]

  • METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • Methyl N-Acetyl-L-tyrosine. PubChem. [Link]

  • Iridium-catalyzed diacylmethylation of tyrosine and its peptides with sulfoxonium ylides. Chemical Communications. [Link]

  • Methyldopa. Wikipedia. [Link]

  • What is N-acetyl-L-tyrosine used for?. Patsnap Synapse. [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. ResearchGate. [Link]

  • Optimized selective N-methylation of peptides on solid support. PubMed. [Link]

  • (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. [Link]

  • O,alpha-Dimethyl-L-tyrosine Hydrochloride. PubChem. [Link]

Sources

Optimization

troubleshooting difficult couplings with alpha,alpha-disubstituted amino acids

Technical Support Center: Troubleshooting Difficult Couplings with -Disubstituted Amino Acids -Methyl Amino Acid Couplings The Core Challenge: Why is this failing? Q: I am using standard Fmoc protocols (HBTU/DIPEA), but...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Difficult Couplings with -Disubstituted Amino Acids


-Methyl Amino Acid Couplings

The Core Challenge: Why is this failing?

Q: I am using standard Fmoc protocols (HBTU/DIPEA), but my Aib-Aib coupling yield is <10%. Why?

A: You are fighting the Gem-Dimethyl Effect (Thorpe-Ingold effect) and massive steric hindrance. In


-disubstituted amino acids like 2-aminoisobutyric acid (Aib) or 

-methylalanine, the

-carbon has no hydrogen. Instead, it has two alkyl groups.
  • Nucleophilic Blockade: The extra methyl group creates a "shield" around the amine (nucleophile) and the activated carbonyl (electrophile). The approach vector required for the amine to attack the active ester is physically blocked.

  • Activation Kinetics: Standard reagents (HBTU) form active esters that are too bulky or not reactive enough to overcome this barrier before they decompose or cause side reactions (like guanidinylation).

Reagent Selection & Chemistry (The "What")

Q: HBTU failed. Should I switch to HATU or is there something better?

A: HATU is the standard "step-up," but for Aib-Aib or


-methyl couplings, it may still be insufficient.
  • Recommendation 1: COMU/Oxyma: COMU (based on Oxyma Pure) often outperforms HATU in hindered couplings because the Oxyma leaving group is less bulky and safer (non-explosive) than the benzotriazole in HATU. It also minimizes racemization in chiral

    
    -methyl amino acids.[1]
    
  • Recommendation 2: PyAOP (The Phosphonium Advantage): If using HATU (a uronium salt), slow reaction rates allow the free amine to attack the coupling reagent itself, permanently "capping" your peptide (guanidinylation). PyAOP is the phosphonium equivalent of HATU; it cannot guanidinylate your amine, allowing you to run the reaction for 24+ hours if necessary.

Q: Nothing is working. What is the "Nuclear Option"?

A: Acid Fluorides or Acid Chlorides . When active esters (OBt/OAt/Oxyma) are too bulky, you must use the smallest possible leaving group.

  • Acid Fluorides: Use TFFH or BTFFH . These generate amino acid fluorides in situ.[1] The fluoride atom is small, allowing the hindered amine to access the carbonyl.

  • Acid Chlorides: Use Triphosgene (BTC) .[2] This generates an acid chloride, the most reactive species possible. (See Protocol B below).

Reagent Decision Matrix

ReagentSelection Start Start: Difficult Coupling (e.g., Aib-Aib) Standard Standard Reagents (HBTU/DIC) Start->Standard Check1 Yield > 80%? Standard->Check1 Tier2 Tier 2: High Reactivity COMU or HATU + HOAt Check1->Tier2 No Success Proceed to Deprotection Check1->Success Yes Check2 Yield > 80%? Tier2->Check2 Tier3 Tier 3: Phosphonium Salts PyAOP (No Guanidinylation) Check2->Tier3 No (Slow reaction) Check2->Success Yes Check3 Yield > 80%? Tier3->Check3 Nuclear Nuclear Option: Small Leaving Group Acid Fluorides (TFFH) or Acid Chlorides (Triphosgene) Check3->Nuclear No (Steric Wall) Check3->Success Yes

Figure 1: Decision matrix for selecting coupling reagents based on steric difficulty.

Optimization & Troubleshooting (The "How")

Q: Does microwave heating help?

A: Yes, it is critical. Steric hindrance creates a high activation energy barrier. Microwave irradiation (typically 75°C for 10–20 mins) provides the necessary energy to cross this barrier.

  • Warning: Do not exceed 75°C for Cys or His containing peptides to avoid racemization. For Aib-Aib (achiral), you can push to 90°C if needed.

Q: I see "Des-Aib" impurities (Deletion sequences). What does this mean?

A: This indicates incomplete coupling . The steric bulk prevented the amino acid from attaching to 100% of the chains.

  • Fix: You must perform Double Coupling (repeat the coupling step with fresh reagents) for all

    
    -disubstituted residues.
    

Q: I am seeing Oxazolone formation. Is this bad?

A: Oxazolone formation is the primary pathway for racemization in activated amino acids. However, since Aib is achiral, racemization is not the issue. The issue is that the oxazolone is a less reactive intermediate than the OAt/Oxyma ester, slowing down the coupling further.

  • Fix: Ensure adequate buffering (Sym-Collidine is often better than DIPEA for acid chloride methods) to prevent stable oxazolone accumulation.

Comparative Data: Coupling Efficiency
ReagentLeaving GroupSteric SensitivityRisk of CappingRecommended For
HBTU/HOBt OBt (Bulky)HighHigh (Guanidinylation)Standard, unhindered AAs
HATU/HOAt OAt (Less Bulky)MediumHigh (Guanidinylation)Moderately hindered (Val, Ile)
COMU/Oxyma Oxyma (Small)LowLowAib, N-Me-AAs
PyAOP OAtMediumZero Long reaction times (>2h)
TFFH Fluoride (Tiny)Very Low ZeroAib-Aib, Aib-Pro

Validated Experimental Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma)

Best for: Routine Aib couplings and N-methyl amino acids.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Activation Cocktail:

    • Fmoc-Aib-OH (4.0 eq)

    • COMU (4.0 eq)

    • Oxyma Pure (4.0 eq) - Critical additive for rate enhancement.

    • DIPEA (8.0 eq)

    • Solvent: DMF (0.2 M concentration relative to AA).

  • Procedure:

    • Pre-activate for 30 seconds (color change to orange/red).

    • Add to resin.[3]

    • Microwave: 75°C for 15 minutes (or 2x 10 mins).

    • Alternative (Room Temp): Shake for 2 hours.

  • Repeat: Drain and repeat step 2-3 (Double Couple).

Protocol B: The "Nuclear Option" (Triphosgene/BTC)

Best for: Aib-Aib, Aib-N-Me-AA, or when Protocol A fails. Note: This generates an Acid Chloride in situ. Moisture exclusion is critical.

  • Preparation:

    • Dissolve Fmoc-Aib-OH (3.0 eq) in anhydrous THF (or DCM).

    • Add Bis-(trichloromethyl) carbonate (Triphosgene) (1.0 eq). Caution: Generates Phosgene gas equivalents. Use a fume hood.

    • Add 2,4,6-Collidine (10.0 eq) dropwise. A white suspension (collidinium chloride) will form.

  • Reaction:

    • Stir for 1-2 minutes to form the acid chloride.

    • Add the suspension directly to the resin (pre-swelled in THF/DCM).

  • Coupling:

    • Shake for 1 hour at Room Temperature. (Microwave is usually not necessary for Acid Chlorides due to extreme reactivity).

  • Quench: Wash resin with DCM x5, then DMF x5.

Workflow Visualization: Solid Phase Aib Coupling

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activation Activation (Fmoc-Aib-OH + COMU + Oxyma) Wash1->Activation Coupling Coupling (75°C, 15 min) Activation->Coupling Check Chloranil Test (Blue = Free Amine) Coupling->Check Repeat Double Couple (Fresh Reagents) Check->Repeat Positive (Blue) Next Next Cycle Check->Next Negative (Colorless) Repeat->Coupling

Figure 2: Workflow for Solid Phase Peptide Synthesis (SPPS) of hindered residues.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses COMU superiority and Oxyma).

  • Carpino, L. A., et al. (2001). The 7-azabenzotriazole-based peptide coupling reagents. Accounts of Chemical Research. (Detailed mechanism of HATU/HOAt anchimeric assistance).

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Organic Chemistry. (Seminal work on Aib coupling using acid fluorides/TFFH).

  • Gilon, C., et al. (1999).[4] In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings. Journal of Peptide Research. (The "Nuclear Option" BTC protocol).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Comparative data on COMU/HATU).

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophobic Tyrosine Analogs by Reverse-Phase HPLC

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of hydrophobic tyrosine analogs using reverse-phase high...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of hydrophobic tyrosine analogs using reverse-phase high-performance liquid chromatography (RP-HPLC). The information presented herein is curated from extensive field experience and authoritative sources to ensure scientific integrity and practical applicability.

Introduction: The Challenge of Hydrophobic Analogs

Hydrophobic tyrosine analogs are crucial in peptide synthesis and drug discovery. However, their purification by RP-HPLC presents unique challenges due to their tendency to exhibit poor solubility, strong retention, and peak abnormalities. This guide provides a structured approach to overcoming these obstacles, ensuring high-purity products and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic tyrosine analog is showing severe peak tailing. What is the primary cause and the quickest fix?

A: Peak tailing for hydrophobic and basic compounds is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2][3] A quick fix is to lower the mobile phase pH to 3 or below, which suppresses the ionization of these silanol groups, minimizing these unwanted interactions.[1][3] Using a highly deactivated, end-capped column is also highly recommended.[2]

Q2: I have very long retention times for my analog, requiring high concentrations of organic solvent. How can I reduce the retention time without compromising resolution?

A: You can try a few strategies. Increasing the column temperature can decrease retention time by reducing mobile phase viscosity and increasing analyte solubility.[4][5] Alternatively, using a column with a less hydrophobic stationary phase (e.g., C8 instead of C18) can be effective.[6] Finally, consider using a stronger organic modifier like isopropanol in small percentages alongside acetonitrile.[7]

Q3: My sample is not dissolving well in the initial mobile phase. What is a suitable solvent?

A: For highly hydrophobic peptides and analogs, dissolving the sample in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution with the mobile phase is a common practice.[6] However, be mindful of the solvent's potential to interfere with the chromatography if injected in a large volume.

Q4: Should I use trifluoroacetic acid (TFA) or formic acid as an ion-pairing agent?

A: Both are common choices. TFA is a strong ion-pairing agent that generally provides sharp peaks and good resolution.[8][9] However, it can suppress the signal in mass spectrometry (MS) detection.[8] Formic acid is more MS-friendly but may result in broader peaks for some compounds due to its weaker ion-pairing strength. The choice often depends on the subsequent analysis (UV vs. MS).

In-Depth Troubleshooting Guides

Issue 1: Peak Tailing and Broadening

Peak tailing and broadening are common issues that can significantly impact purity assessment and fraction collection.

Causality and Mechanism: The primary cause of peak tailing is the presence of more than one mechanism of analyte retention.[1] In RP-HPLC, while the main interaction is hydrophobic, secondary ionic interactions can occur between basic functional groups on the analyte and acidic residual silanol groups on the stationary phase.[1] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect.

Troubleshooting Workflow:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: HPLC Purity Analysis of O,alpha-dimethyl-L-tyrosine

Topic: HPLC Analysis Methods for O,alpha-dimethyl-L-tyrosine Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Context O,al...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis Methods for O,alpha-dimethyl-L-tyrosine Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

O,alpha-dimethyl-L-tyrosine (CAS: 65555-88-6 / HCl Salt: 35026-10-9) is a structurally complex non-natural amino acid. Its dual methylation—at the alpha-carbon and the phenolic oxygen—imparts unique stability against enzymatic degradation, making it a critical intermediate in the synthesis of peptide-based pharmaceuticals (e.g., opioid mimetics).

However, this structural complexity introduces distinct analytical challenges. "Purity" for this compound is a dual-vector metric:

  • Chemical Purity: Separation from synthetic precursors (L-Tyrosine,

    
    -methyl-L-tyrosine) and byproducts.
    
  • Stereochemical (Optical) Purity: Quantifying the enantiomeric excess (ee%) of the L-isomer against the D-isomer, a critical quality attribute (CQA) for biological activity.

This guide objectively compares the two dominant methodologies for analyzing this compound: Ligand Exchange Chromatography (LEC) and Macrocyclic Antibiotic (Teicoplanin) Phases , providing experimental protocols and data-driven selection criteria.

Methodological Landscape: The Comparison

For the analysis of O,alpha-dimethyl-L-tyrosine, standard C18 Reversed-Phase (RP-HPLC) is sufficient for chemical purity but fails completely for chiral purity. Therefore, the critical choice lies in selecting the correct Chiral Stationary Phase (CSP).

Option A: Ligand Exchange Chromatography (LEC)
  • Mechanism: Uses a chiral selector (often L-proline or L-hydroxyproline) bonded to silica, complexed with a metal ion (Cu²⁺). The analyte forms a ternary diastereomeric mixed-ligand complex with the copper and the selector.

  • Best For: Routine QC where MS sensitivity is not required; separating free

    
    -amino acids.
    
  • Pros: Extremely high selectivity (

    
    ) for 
    
    
    
    -methyl amino acids; robust; cost-effective columns.
  • Cons: Incompatible with Mass Spectrometry (Cu²⁺ suppresses ionization and contaminates the source); requires aqueous mobile phases (limited solubility for very hydrophobic derivatives).

Option B: Macrocyclic Antibiotic Phases (Teicoplanin)
  • Mechanism: Uses Teicoplanin (e.g., Astec CHIROBIOTIC® T) which contains multiple chiral centers. Separation occurs via inclusion complexation, hydrogen bonding, and

    
    -
    
    
    
    interactions.
  • Best For: Trace impurity analysis; LC-MS applications; high-throughput screening.

  • Pros: Fully MS-compatible (volatile mobile phases); operates in Reversed-Phase or Polar Organic modes; highly durable.

  • Cons: Lower peak capacity compared to LEC for some specific rigid amino acids; higher column cost.

Comparative Data Summary
MetricMethod A: Ligand Exchange (LEC) Method B: Teicoplanin (Macrocyclic)
Stationary Phase Nucleosil Chiral-1 (or equivalent)Astec CHIROBIOTIC® T
Mobile Phase 10 mM CuSO₄ in Water/MeCN20 mM Ammonium Acetate / MeOH
Resolution (

)
> 3.5 (Excellent)> 2.0 (Good)
MS Compatibility No (Copper ions)Yes (Volatile buffers)
LOD (UV) ~0.5 µg/mL~0.5 µg/mL
LOD (MS) N/A< 0.01 µg/mL
Run Time 15–25 min10–15 min
Experimental Protocols
Protocol 1: Chemical Purity (RP-HPLC)

The foundational method to quantify related substances (e.g., demethylated precursors).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5% → 60% B

    • 15–20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (peptide bond/carboxyl) and 275 nm (aromatic).

  • System Suitability:

    • Tailing Factor: < 1.5

    • Resolution (impurity vs. main peak): > 2.0

Protocol 2: Chiral Purity via Ligand Exchange (The "Gold Standard" for Resolution)

Recommended for routine purity release testing.

  • Preparation: Dissolve O,alpha-dimethyl-L-tyrosine sample at 1.0 mg/mL in the mobile phase.

  • Column: Macherey-Nagel Nucleosil Chiral-1 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: 10 mM CuSO₄ · 5H₂O in Water (adjust pH to 4.5 if necessary, though natural pH is usually sufficient).

    • Note: For faster elution of the hydrophobic O-methyl group, add 5–10% Acetonitrile.

  • Temperature: 50°C (Higher temperature improves kinetics of the Cu-complex exchange).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm. (The Copper-Amino Acid complex absorbs strongly here, enhancing sensitivity).

  • Elution Order: typically L-isomer elutes after D-isomer on L-proline based columns (verify with standards).

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for analyzing O,alpha-dimethyl-L-tyrosine, ensuring the correct method is applied at the correct stage of development.

G Start Sample: O,alpha-dimethyl-L-tyrosine CheckType Analysis Goal? Start->CheckType ChemPurity Chemical Purity (Related Substances) CheckType->ChemPurity Impurities ChiralPurity Chiral Purity (Enantiomeric Excess) CheckType->ChiralPurity Stereochemistry RP_HPLC Method 1: RP-HPLC (C18) Gradient: H2O/MeCN + 0.1% TFA ChemPurity->RP_HPLC MS_Check Is MS Detection Required? ChiralPurity->MS_Check ImpurityID Identify: 1. L-Tyrosine 2. alpha-methyl-L-tyrosine 3. O-methyl-L-tyrosine RP_HPLC->ImpurityID LEC_Method Method 2A: Ligand Exchange (LEC) Phase: Nucleosil Chiral-1 MP: CuSO4 (aq) MS_Check->LEC_Method No (UV only) Teico_Method Method 2B: Macrocyclic Antibiotic Phase: Chirobiotic T MP: MeOH/NH4OAc MS_Check->Teico_Method Yes (Trace/Bioanalysis) Result_LEC Result: High Resolution (Rs > 3) No MS Data LEC_Method->Result_LEC Result_Teico Result: High Sensitivity (LC-MS) Trace D-isomer detection Teico_Method->Result_Teico

Caption: Decision matrix for selecting between RP-HPLC, Ligand Exchange, and Macrocyclic Antibiotic methods based on analytical requirements.

Critical Technical Considerations (Expertise & Trustworthiness)
Why Copper? (The LEC Mechanism)

In the Ligand Exchange protocol, the copper ion acts as a bridge. The O,alpha-dimethyl-L-tyrosine forms a five-membered chelate ring with the Cu(II) ion. The stationary phase (usually L-Proline) also coordinates with the copper. The "L-L" complex (L-selector + L-analyte) and "L-D" complex have different thermodynamic stabilities due to steric hindrance between the bulky alpha-methyl/O-methyl groups and the proline ring.

  • Caution: Ensure your HPLC system is flushed thoroughly with water after using copper sulfate to prevent corrosion of stainless steel pump seals.

The Alpha-Methyl Challenge

Standard chiral columns (like Pirkle types) often struggle with alpha-methyl amino acids because the alpha-proton (usually required for "three-point interaction" models) is replaced by a methyl group. This is why Ligand Exchange (which relies on the amine and carboxyl groups) or Teicoplanin (which forms an inclusion complex with the hydrophobic side chain) are the only viable options.

Self-Validating the Method

To ensure trustworthiness of your data, every run must include a Resolution Solution :

  • Mix pure O,alpha-dimethyl-L-tyrosine with 1% of the D-enantiomer (or a racemic standard).

  • Requirement: Baseline separation (

    
    ) must be achieved between the major L-peak and the minor D-peak. If the valley is not at baseline, integration of the small impurity will be inaccurate.
    
References
  • PubChem. (2021).[1] O,alpha-Dimethyl-L-tyrosine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and molecular research, the precise characterization of chiral amino acids is paramount. These molecules form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the precise characterization of chiral amino acids is paramount. These molecules form the foundational building blocks of numerous therapeutic agents, and their stereochemistry profoundly influences biological activity. Among these, α-methylated amino acids are of significant interest due to their ability to introduce conformational constraints and enhance metabolic stability in peptides. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, a key chiral building block.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to offer a comparative guide that not only presents the expected ¹H NMR characteristics of the title compound but also contrasts them with relevant structural analogs. This comparative approach, grounded in fundamental NMR principles and supported by experimental data from related molecules, will empower researchers to confidently identify and assess the purity of this and similar compounds.

The Structural Significance of (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic Acid

The molecule at the heart of this guide, (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, possesses three key structural motifs that dictate its ¹H NMR spectrum:

  • A 4-methoxyphenyl group: This substituted aromatic ring system gives rise to characteristic signals in the aromatic region of the spectrum.

  • An α-methyl group: The presence of a methyl group at the α-carbon is a crucial feature that distinguishes it from naturally occurring amino acids.

  • A chiral center: The stereochemistry at the α-carbon influences the magnetic environment of adjacent protons.

Understanding the interplay of these features is essential for accurate spectral interpretation.

Predicted ¹H NMR Spectral Characteristics

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Comparative Analysis
Ar-H (ortho to OCH₃) ~6.8 - 7.0DoubletThe electron-donating methoxy group shields the ortho protons, shifting them upfield compared to unsubstituted benzene (δ ~7.34 ppm). This is consistent with data for 3-(4-methoxyphenyl)propionic acid, which shows aromatic protons at δ 7.12 and 6.83 ppm.[1]
Ar-H (meta to OCH₃) ~7.1 - 7.3DoubletThese protons are less affected by the methoxy group and will appear further downfield, closer to the typical aromatic region.
-OCH₃ ~3.8SingletThe methoxy protons are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet. For example, the methoxy group in 3-(4-methoxyphenyl)propionic acid resonates at δ 3.78 ppm.[1]
-CH₂- ~2.9 - 3.2AB quartet or two doubletsThe benzylic methylene protons are diastereotopic due to the adjacent chiral center. This magnetic inequivalence will likely result in two distinct signals, each split into a doublet by the other, forming an AB quartet.
α-CH₃ ~1.5 - 1.7SingletThe α-methyl group is a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent amino and carboxylic acid groups.
-NH₂ Variable (broad)SingletThe chemical shift of the amino protons is highly dependent on the solvent, concentration, and temperature, and they often appear as a broad singlet.
-COOH Variable (broad)SingletSimilar to the amino protons, the carboxylic acid proton's chemical shift is variable and it often appears as a broad singlet, typically at a high δ value (>10 ppm).

Comparative Spectral Analysis: Unraveling Structural Nuances

A powerful approach to validating the structure of (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid is to compare its expected ¹H NMR spectrum with those of structurally related molecules.

The Parent Amino Acid: (S)-Phenylalanine

L-Phenylalanine serves as a fundamental reference. Its ¹H NMR spectrum in D₂O shows the aromatic protons as a multiplet around δ 7.3-7.4 ppm. The α-proton appears as a triplet around δ 3.99 ppm, and the β-protons (the -CH₂- group) appear as a doublet of doublets between δ 3.1 and 3.3 ppm.[2]

Key Differences:

  • Aromatic Region: The introduction of the 4-methoxy group in our target molecule will resolve the complex multiplet of phenylalanine into two distinct doublets, a consequence of the symmetry and the strong electron-donating effect of the methoxy group.

  • α-Proton: The most significant difference is the absence of the α-proton in our target molecule, which is replaced by a singlet from the α-methyl group.

  • β-Protons: The β-protons in (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid are expected to be diastereotopic and thus magnetically non-equivalent, leading to a more complex splitting pattern (an AB quartet) compared to the doublet of doublets in phenylalanine.

The Effect of α-Methylation: (S)-α-Methylphenylalanine

Comparing our target compound to its analog without the methoxy group, (S)-α-methylphenylalanine, helps to isolate the effect of the α-methyl group. In α-methylphenylalanine, the aromatic protons would appear as a multiplet similar to phenylalanine. The key feature is the appearance of a singlet for the α-methyl group, typically around 1.5 ppm.

Key Insight: The presence of the α-methyl singlet is a definitive marker for this class of amino acids and its chemical shift provides information about the electronic environment around the α-carbon.

The Influence of the 4-Methoxyphenyl Group: 3-(4-Methoxyphenyl)propionic Acid

This compound provides an excellent reference for the signals of the 4-methoxyphenylpropyl moiety. Its ¹H NMR spectrum in CDCl₃ displays two doublets for the aromatic protons at δ 7.12 and 6.83 ppm, and a singlet for the methoxy protons at δ 3.78 ppm.[1] The two methylene groups appear as triplets at δ 2.89 and 2.64 ppm.

Key Contribution: This data strongly supports our prediction for the chemical shifts and splitting patterns of the aromatic and methoxy protons in (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid. The upfield shift of the protons ortho to the methoxy group is clearly demonstrated.

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality, reproducible data for the characterization of (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid and its analogs, the following experimental protocol is recommended.

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, D₂O) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition Parameters
Parameter Recommended Setting Rationale
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets.
Solvent DMSO-d₆ or D₂ODMSO-d₆ will allow for the observation of exchangeable protons (-NH₂ and -COOH). D₂O will exchange these protons, causing their signals to disappear, which can aid in peak assignment.
Temperature 298 KStandard ambient temperature for routine analysis.
Number of Scans 16 - 64Sufficient scans to achieve a good signal-to-noise ratio.
Relaxation Delay (d1) 1 - 5 sAllows for full relaxation of the protons, ensuring accurate integration.
Pulse Program Standard 1D protonA simple pulse-acquire sequence is generally sufficient for initial characterization.
Data Processing and Analysis

G cluster_processing Data Processing fid Acquire Free Induction Decay (FID) ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Referencing (e.g., to TMS or solvent peak) integrate->reference

Sources

Validation

A Comparative Guide to Tyrosine Hydroxylase Inhibitors: O,alpha-dimethyl-L-tyrosine vs. AMPT (alpha-methyl-p-tyrosine)

For Researchers, Scientists, and Drug Development Professionals In the landscape of neurochemical research and drug development, the modulation of catecholamine synthesis is a critical area of investigation. At the heart...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurochemical research and drug development, the modulation of catecholamine synthesis is a critical area of investigation. At the heart of this pathway lies tyrosine hydroxylase (TH), the rate-limiting enzyme responsible for the conversion of L-tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.[1][2] Inhibition of this enzyme offers a powerful tool to study the roles of these neurotransmitters in various physiological and pathological processes. This guide provides a detailed comparison of two tyrosine analogs, the well-characterized inhibitor alpha-methyl-p-tyrosine (AMPT) and the less-studied O,alpha-dimethyl-L-tyrosine.

Introduction to the Compounds

Alpha-methyl-p-tyrosine (AMPT) , also known as Metyrosine, is a well-established competitive inhibitor of tyrosine hydroxylase.[3] It is an analog of L-tyrosine with a methyl group at the alpha position of the side chain.[3] This structural modification allows it to bind to the active site of tyrosine hydroxylase, competing with the natural substrate, L-tyrosine, and thereby inhibiting the synthesis of catecholamines.[4] AMPT is utilized both as a research tool and clinically for the management of pheochromocytoma, a neuroendocrine tumor characterized by excessive catecholamine production.[1][3]

Comparative Analysis of Potency and Mechanism of Action

A direct, data-driven comparison of the potency of O,alpha-dimethyl-L-tyrosine and AMPT is challenging due to the limited public data on the former. However, we can analyze their structures and the available information to draw informed inferences.

AMPT (alpha-methyl-p-tyrosine): A Profile of a Potent Inhibitor

AMPT acts as a competitive inhibitor of tyrosine hydroxylase.[3] Its efficacy is well-documented, with studies demonstrating significant reductions in catecholamine levels in both animal models and human subjects. For instance, administration of AMPT has been shown to reduce plasma homovanillic acid (HVA) and 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) levels, which are metabolites of dopamine and norepinephrine, respectively.[7]

CompoundStructureMechanism of ActionPotency (IC50)
AMPT (alpha-methyl-p-tyrosine) A derivative of L-tyrosine with a methyl group at the alpha position.Competitive inhibitor of tyrosine hydroxylase.[3]Specific IC50 values are context-dependent (e.g., enzyme source, substrate concentration) but its potent inhibitory activity is well-established.
O,alpha-dimethyl-L-tyrosine A derivative of L-tyrosine with a methyl group at the alpha position and an O-methyl group on the phenolic hydroxyl.[5][6]The precise mechanism and potency are not well-documented in publicly available literature. It is suggested to influence neurotransmitter pathways.[5] The related compound O-Methyl-L-tyrosine is a known tyrosine hydroxylase inhibitor.[7]Not available in the reviewed literature.

O,alpha-dimethyl-L-tyrosine: An Uncharted Territory

The dual methylation of O,alpha-dimethyl-L-tyrosine at both the alpha-carbon and the phenolic hydroxyl group presents an interesting structural variation. The alpha-methylation is a key feature it shares with AMPT, suggesting a potential for competitive binding to the tyrosine hydroxylase active site. The O-methylation, however, alters the electronic properties and steric bulk of the phenolic ring. This could impact its binding affinity and inhibitory potential. The hydroxyl group of tyrosine is crucial for the enzymatic reaction, and its methylation in O,alpha-dimethyl-L-tyrosine would prevent it from being a substrate. The increased lipophilicity due to the additional methyl groups might also affect its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.[6]

Further experimental investigation is required to elucidate the precise mechanism and quantify the potency of O,alpha-dimethyl-L-tyrosine as a tyrosine hydroxylase inhibitor.

Visualizing the Inhibition of Catecholamine Synthesis

The following diagram illustrates the central role of tyrosine hydroxylase in the catecholamine synthesis pathway and the point of inhibition by compounds like AMPT.

Catecholamine_Pathway_Inhibition Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA O2, Fe2+, Tetrahydrobiopterin TH_enzyme Tyrosine Hydroxylase Tyrosine->TH_enzyme Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino acid decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Inhibitor Tyrosine Hydroxylase Inhibitor (e.g., AMPT) Inhibitor->TH_enzyme Inhibition TH_enzyme->L_DOPA

Caption: Inhibition of the rate-limiting step in catecholamine synthesis.

Experimental Protocol: Determining the IC50 of a Tyrosine Hydroxylase Inhibitor

To empirically compare the potency of O,alpha-dimethyl-L-tyrosine and AMPT, a standardized in vitro tyrosine hydroxylase activity assay is essential. The following protocol outlines a representative method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against tyrosine hydroxylase.

Principle: This assay measures the enzymatic conversion of a radiolabeled substrate, such as [³H]-L-tyrosine, to [³H]-L-DOPA. The amount of product formed is quantified by scintillation counting after separation from the unreacted substrate. The inhibitory effect of the test compounds is determined by measuring the reduction in product formation at various inhibitor concentrations.

Materials:

  • Purified or recombinant tyrosine hydroxylase enzyme

  • [³H]-L-tyrosine (substrate)

  • L-tyrosine (unlabeled substrate)

  • Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Fe(NH₄)₂(SO₄)₂

  • Catalase

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., MES or HEPES buffer, pH 6.0-7.0)

  • Test compounds (O,alpha-dimethyl-L-tyrosine, AMPT) dissolved in a suitable solvent (e.g., DMSO)

  • Activated charcoal slurry

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation: Dilute the tyrosine hydroxylase enzyme to the desired concentration in the assay buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, catalase, DTT, BH4, and Fe(NH₄)₂(SO₄)₂.

  • Inhibitor Dilution: Prepare a serial dilution of the test compounds (O,alpha-dimethyl-L-tyrosine and AMPT) and a vehicle control.

  • Assay Setup:

    • To each reaction tube, add the reaction mixture.

    • Add the test compound or vehicle control.

    • Pre-incubate the mixture at the assay temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of [³H]-L-tyrosine and unlabeled L-tyrosine.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Separation of Product: Add an activated charcoal slurry to the tubes. The charcoal will bind the unreacted [³H]-L-tyrosine, while the [³H]-L-DOPA remains in the supernatant.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Rationale for Experimental Choices:

  • Radiolabeled Substrate: The use of [³H]-L-tyrosine provides a highly sensitive and direct method to measure enzyme activity.

  • Cofactors: The inclusion of BH4 and iron is critical as they are essential cofactors for tyrosine hydroxylase activity.

  • Activated Charcoal: This provides a simple and effective method to separate the product (L-DOPA) from the unreacted substrate (L-tyrosine).

  • IC50 Determination: This is a standard measure of inhibitor potency, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Visualizing the Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme_Prep Enzyme Dilution Assay_Setup Combine Reaction Mix and Inhibitor Enzyme_Prep->Assay_Setup Reagent_Prep Reaction Mixture (Buffer, Cofactors) Reagent_Prep->Assay_Setup Inhibitor_Prep Serial Dilution of Test Compounds Inhibitor_Prep->Assay_Setup Pre_Incubate Pre-incubate at 37°C Assay_Setup->Pre_Incubate Start_Reaction Add [3H]-L-tyrosine Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate with Acid Incubate->Stop_Reaction Separate Separate Product with Activated Charcoal Stop_Reaction->Separate Centrifuge Centrifuge Separate->Centrifuge Quantify Scintillation Counting Centrifuge->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze

Sources

Comparative

chiral separation of O,alpha-dimethyl-L-tyrosine enantiomers

Topic: Chiral Separation of O, -Dimethyl-L-Tyrosine Enantiomers Content Type: Publish Comparison Guide Chiral Separation of O, -Dimethyl-L-Tyrosine Enantiomers: A Technical Comparison Guide Executive Summary O, -Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Separation of O,


-Dimethyl-L-Tyrosine Enantiomers
Content Type:  Publish Comparison Guide

Chiral Separation of O, -Dimethyl-L-Tyrosine Enantiomers: A Technical Comparison Guide

Executive Summary

O,


-Dimethyl-L-tyrosine  (also known as 

-methyl-O-methyltyrosine) is a critical synthetic intermediate and bioactive substrate, particularly in the development of L-type amino acid transporter 1 (LAT1) targeting radiopharmaceuticals (e.g.,

At-labeled analogs).[1] Because the biological transport and therapeutic efficacy are strictly stereospecific to the L-enantiomer , achieving high enantiomeric excess (

) is non-negotiable.

This guide evaluates three distinct separation methodologies. While Macrocyclic Glycopeptide HPLC is identified as the superior method for direct analysis due to its balance of speed and selectivity for sterically hindered


-methyl amino acids, Ligand Exchange  and Derivatization  offer viable alternatives depending on scale and equipment availability.

Comparative Analysis of Separation Methodologies

The introduction of the


-methyl group creates a quaternary carbon center, significantly increasing steric hindrance compared to native tyrosine. This structural rigidity challenges traditional enzymatic resolution but enhances discrimination on specific chiral stationary phases (CSPs).
Summary of Performance Metrics
FeatureMethod A: Macrocyclic Glycopeptide (Teicoplanin) Method B: Ligand Exchange (LEC) Method C: Indirect Derivatization (GITC)
Primary Mechanism Inclusion complex & H-bondingTernary metal-chelate formationDiastereomer formation (Thiourea)
Resolution (

)
High (

)
Moderate to High (

)
Very High (

)
Analysis Time Fast (< 15 min)Slow (20–40 min)Medium (requires prep time)
Sample Prep Minimal (Direct injection)Minimal (Direct injection)High (Reaction required)
Robustness Excellent (Isocratic)Moderate (Temp/pH sensitive)Good (Stable derivatives)
Cost per Run Low (after column purchase)Very LowModerate (Reagent costs)
Best For Routine QC & Purity Analysis Preparative Scale Trace Impurity Detection

Detailed Experimental Protocols

Method A: Macrocyclic Glycopeptide HPLC (Recommended)

Rationale: The Teicoplanin CSP (e.g., Chirobiotic T) is uniquely suited for


-amino acids. The "cup" shape of the selector accommodates the 

-methyl group while the sugar moieties engage in hydrogen bonding with the carboxyl and amine groups.

Protocol:

  • Column: Astec CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (80:20 v/v) containing 0.1% Triethylamine (TEA) and 0.1% Acetic Acid.

    • Note: The "Polar Ionic Mode" is crucial here. The acid/base ratio controls the ionization state of the amino acid zwitterion.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 275 nm (targeting the phenolic ring).

  • Self-Validation:

    • Inject a racemic standard (DL-mixture).

    • Verify

      
      .[2] The L-enantiomer typically elutes second on this phase, allowing for sensitive detection of D-impurities in the tail of the main peak.
      
Method B: Ligand Exchange Chromatography (LEC)

Rationale: This method relies on the formation of a ternary complex: [Stationary Phase-Cu(II)-Analyte]. It is highly effective for free amino acids but requires copper in the mobile phase, which can be incompatible with MS detection.

Protocol:

  • Column: C18 Reverse Phase (Standard) coated with chiral selector OR dedicated LEC column (e.g., Sumichiral OA-5000).

  • Mobile Phase: 2 mM CuSO

    
     in Water:Acetonitrile (90:10).
    
    • Optimization: Adjust acetonitrile content to manage the hydrophobicity of the O-methyl group.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Elevated temperature improves exchange kinetics for bulky

    
    -methyl amino acids).
    
  • Detection: UV at 254 nm (Copper complex absorption).

  • Self-Validation:

    • Monitor backpressure; copper salts can precipitate if organic modifier exceeds 15-20%.

    • Ensure the "system peak" (copper equilibrium) does not interfere with analyte elution.

Method C: Indirect Separation via Derivatization

Rationale: Reacting the amino acid with a chiral isothiocyanate (e.g., GITC or TAGIT) creates stable thiourea diastereomers. These can be separated on a standard, inexpensive C18 column.

Protocol:

  • Derivatization:

    • Mix 100 µL sample (1 mg/mL in borate buffer, pH 9) with 100 µL 2,3,4,6-tetra-O-acetyl-

      
      -D-glucopyranosyl isothiocyanate (GITC) solution.
      
    • Incubate at room temperature for 30 mins.

  • Column: C18 (ODS) Column (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 20-50% B over 20 mins.

  • Detection: UV at 254 nm.

  • Self-Validation:

    • Verify complete derivatization by monitoring the disappearance of the free amino acid peak (if using orthogonal detection).

Visualizing the Separation Logic

Decision Matrix for Method Selection

The following workflow guides the researcher to the optimal method based on laboratory constraints and analytical goals.

SelectionMatrix Start Start: O,alpha-Dimethyl-L-Tyrosine Sample Goal Define Goal Start->Goal QC Method A: Teicoplanin CSP (Direct Injection) Goal->QC Routine QC / Purity Prep Method B: Ligand Exchange (High Capacity, Low Cost) Goal->Prep Isolation / Prep Scale Trace Method C: GITC Derivatization (High Resolution) Goal->Trace Trace D-isomer (<0.1%) Result1 Report: % ee QC->Result1 Fast, Reproducible Result2 Isolate: Pure L-Isomer Prep->Result2 Scalable, Aqueous MP Result3 Report: Trace Impurity Level Trace->Result3 Baseline Separation of Diastereomers

Caption: Decision matrix for selecting the optimal chiral separation strategy based on analytical requirements.

Mechanism of Interaction (Teicoplanin Mode)

Understanding the molecular recognition is key to troubleshooting.

Interaction Analyte O,alpha-Dimethyl-L-Tyrosine Interaction1 Hydrophobic Inclusion (Phenyl Ring) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Amine/Carboxyl) Analyte->Interaction2 Interaction3 Steric Fit (Alpha-Methyl Group) Analyte->Interaction3 Selector Teicoplanin Aglycone Basket Resolution Chiral Discrimination (L-isomer Retained) Selector->Resolution Interaction1->Selector Interaction2->Selector Interaction3->Selector

Caption: Mechanistic breakdown of the multi-modal interaction between the analyte and the Teicoplanin chiral selector.

References

  • BenchChem. (2025). HPLC Analysis of O-Methyl-D-tyrosine. Retrieved from

  • Hefnawy, M. M., & Stewart, J. T. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies. Retrieved from

  • Ilisz, I., et al. (2008). Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis. Journal of Chromatography B. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.).[3] Chiral Amino Acid and Peptide Separations: Chirobiotic T Handbook. Retrieved from

  • Davankov, V. A. (1971).[1] Ligand Chromatography as a Novel Method for Investigation of Mixed Complexes. Journal of Chromatography A. Retrieved from

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of Methylated Tyrosine Derivatives

This guide outlines the comparative mass spectrometry (MS) analysis of methylated tyrosine derivatives, specifically focusing on distinguishing N-methyltyrosine (N-Me-Tyr) from O-methyltyrosine (O-Me-Tyr) . These modific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative mass spectrometry (MS) analysis of methylated tyrosine derivatives, specifically focusing on distinguishing N-methyltyrosine (N-Me-Tyr) from O-methyltyrosine (O-Me-Tyr) . These modifications are critical in drug development for enhancing peptide stability and in biomarker research.

Executive Summary

Methylation of tyrosine residues is a pivotal modification in peptide therapeutics and proteomic biomarker discovery. It occurs primarily in two isomeric forms:

  • N-methyltyrosine (N-Me-Tyr): Methylation on the backbone

    
    -amino group. Commonly used in peptide drug design to prevent proteolytic degradation and induce specific conformational constraints.
    
  • O-methyltyrosine (O-Me-Tyr): Methylation on the phenolic hydroxyl group (forming a methoxy group). Often found in natural products (e.g., cyanobacterial peptides) and used to modulate receptor binding affinity.

The Analytical Challenge: Both derivatives are isobaric (Mass shift: +14.016 Da) and produce an identical precursor mass shift. Standard low-resolution MS cannot distinguish them. This guide details the specific HCD (Higher-energy Collisional Dissociation) fragmentation patterns required to unequivocally identify each isomer.

Mechanistic Comparison: Fragmentation Pathways

The core differentiation strategy relies on the stability of the side-chain reporter ions generated during beam-type collision-induced dissociation (HCD). While both derivatives yield an immonium ion at m/z 150.09 , their secondary fragmentation reveals their structural identity.

Comparative Fragmentation Table
FeatureN-Methyltyrosine (N-Me-Tyr) O-Methyltyrosine (O-Me-Tyr) Native Tyrosine (Ref)
Precursor Shift +14.016 Da+14.016 Da0 Da
Immonium Ion m/z 150.09 m/z 150.09 m/z 136.08
Diagnostic Side Chain Ion m/z 107.05 (Hydroxybenzyl)m/z 121.06 (Methoxybenzyl)m/z 107.05
Neutral Loss (Side Chain) -Loss of

(15 Da) or

(30 Da)
Loss of

(107 Da)
Backbone Fragmentation Enhanced

series; often prominent

-ions due to N-methyl stability.
Standard

series.
Standard

series.
Mechanism of Action[1]
  • N-Me-Tyr: The methyl group is attached to the backbone nitrogen. Upon fragmentation, the side chain remains a phenol group. Therefore, the secondary fragment of the side chain (cleavage at the

    
    -carbon) yields the characteristic hydroxybenzyl cation (m/z 107.05) .
    
  • O-Me-Tyr: The methyl group caps the phenolic oxygen. The side chain is an anisole (methoxybenzene) derivative. Cleavage at the

    
    -carbon yields the methoxybenzyl cation (m/z 121.06) .
    
Visualization: Fragmentation Logic

FragmentationPathways Precursor Methylated Peptide (Precursor Ion) Immonium Immonium Ion (m/z 150.09) Precursor->Immonium HCD Fragmentation N_Me_Node N-Methyltyrosine (Backbone Methyl) Immonium->N_Me_Node Isomer A O_Me_Node O-Methyltyrosine (Side-chain Methyl) Immonium->O_Me_Node Isomer B SideChain_N Hydroxybenzyl Cation (m/z 107.05) N_Me_Node->SideChain_N Beta-elimination (Phenol intact) SideChain_O Methoxybenzyl Cation (m/z 121.06) O_Me_Node->SideChain_O Beta-elimination (Methoxy intact)

Caption: Decision tree for distinguishing N-Me-Tyr vs. O-Me-Tyr based on diagnostic side-chain ions derived from the shared m/z 150 immonium ion.

Methodological Comparison: CID vs. HCD vs. ETD[3]

Selecting the correct fragmentation mode is critical for observing these diagnostic ions.

MethodSuitabilityTechnical Insight
CID (Trap) Low Resonant excitation often cuts off low-mass ions (the "1/3 rule"). You may miss the diagnostic m/z 107/121 ions.
HCD (Beam) High Recommended. Beam-type collision allows detection of low-mass reporter ions. High energy (NCE > 30%) promotes formation of the diagnostic side-chain cations.
ETD Medium Excellent for sequence coverage and localizing the modification site (c/z ions), but generates fewer diagnostic internal fragments (immonium/side-chain) needed for isomer differentiation.

Experimental Protocol (Self-Validating)

Objective: Unequivocal identification of Methyl-Tyr isomer in a peptide sample.

Reagents:

  • LC-MS Grade Acetonitrile and Water with 0.1% Formic Acid.

  • Standard peptides (if available) for retention time alignment (e.g., synthetic N-Me-Tyr peptide).

Workflow:

  • Sample Preparation:

    • Digest protein mixture (Trypsin/Lys-C). Note: Trypsin efficiency is reduced at N-methylated sites; consider Chymotrypsin if the modification is C-terminal to the cleavage site.

    • Desalt using C18 StageTips.

  • LC-MS/MS Acquisition (Orbitrap Parameters):

    • Mode: Data Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) for targeted validation.

    • Resolution: 60,000 @ m/z 200 (Crucial for resolving m/z 121.0653 from potential interferences).

    • Fragmentation: HCD.

    • Normalized Collision Energy (NCE): Stepped NCE (25, 30, 35%). Reasoning: Lower energy preserves the peptide backbone for sequencing; higher energy generates the diagnostic immonium and side-chain ions.

  • Data Analysis (Validation Steps):

    • Step 1: Extract ion chromatogram (XIC) for the precursor mass.

    • Step 2: Check MS2 for m/z 150.0913 (Methyl-Tyr Immonium).

    • Step 3 (The Decision):

      • If m/z 107.0491 is dominant and 121.0653 is absent/background

        
        N-Methyltyrosine .
        
      • If m/z 121.0653 is present

        
        O-Methyltyrosine .
        
Visualization: Analytical Workflow

Workflow cluster_Analysis Spectral Analysis Start Peptide Digest LC Nano-LC Separation (C18 Column) Start->LC MS1 Orbitrap MS1 Scan (High Resolution) LC->MS1 Selection Precursor Selection (Dynamic Exclusion On) MS1->Selection Frag HCD Fragmentation (Stepped NCE 25-35%) Selection->Frag Check150 Check Immonium: m/z 150.09? Frag->Check150 Check121 Check Side Chain: m/z 121.06? Check150->Check121 Yes ResultN ID: N-Methyltyrosine Check121->ResultN Absent (m/z 107 Present) ResultO ID: O-Methyltyrosine Check121->ResultO Present

Caption: Step-by-step logic flow for LC-MS/MS identification of methylated tyrosine isomers.

References

  • Illuminati, D., et al. (2023). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. Link

  • Prabhakar, S., et al. (2019). ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions. ResearchGate. Link

  • Ministry for the Environment, New Zealand. Exploring the production of microcystins by Dolichospermum lemmermannii (Reference to N-Me-O-Me-Tyr immonium ions).Link

  • Falick, A. M., et al. (1993).Low-mass ions produced from peptides by high-energy collision-induced dissociation. Journal of the American Society for Mass Spectrometry.
  • Steen, H., & Mann, M. (2004).The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology.

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of O,alpha-dimethyl-L-tyrosine

[1] Executive Summary & Chemical Intelligence As researchers, we often treat amino acid derivatives as benign "building blocks." However, O,alpha-dimethyl-L-tyrosine (CAS 65555-88-6) presents a unique profile.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Intelligence

As researchers, we often treat amino acid derivatives as benign "building blocks." However, O,alpha-dimethyl-L-tyrosine (CAS 65555-88-6) presents a unique profile.[1] Unlike natural L-Tyrosine, this compound possesses two critical structural modifications:

  • Alpha-methylation: Introduces steric hindrance at the

    
    -carbon, significantly increasing resistance to enzymatic degradation (metabolic stability).
    
  • O-methylation: Increases lipophilicity, potentially enhancing membrane permeability and bioavailability compared to its parent compound.

These modifications mean that standard biological waste streams (often treated via autoclaving or enzymatic digestion) may be insufficient for complete neutralization. This guide outlines a disposal strategy based on thermal destruction (incineration) to ensure complete mineralization of the compound.

Physical & Chemical Properties Table[1][2][3]
PropertyDataOperational Implication
IUPAC Name (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acidOfficial identifier for waste manifests.
CAS Number 65555-88-6Use for SDS verification and inventory tracking.
Molecular Weight 209.24 g/mol Calculation of molarity for neutralization.
Solubility Low in water; Soluble in DMSO, MethanolDo not attempt water-based dilution for disposal.
Stability High (Sterically hindered)Do not assume rapid biodegradation.
Hazard Codes H302, H315, H319, H335Treat as Harmful/Irritant.[1][2] Prevent inhalation.[3][4][5][6][7][8]

Pre-Disposal Risk Assessment (The Self-Validating System)[1]

Before initiating disposal, you must perform a Self-Validating Assessment . This is a "Stop/Go" protocol to prevent reactive chemistry in the waste stream.

The "Oxidizer Check" Rule: The methoxy group on the phenolic ring is electron-donating, making the aromatic ring susceptible to electrophilic aromatic substitution.

  • CRITICAL: Ensure the waste container does not contain strong oxidizing acids (e.g., Nitric Acid, Chromic Acid).[1] Mixing O,alpha-dimethyl-L-tyrosine with nitrating agents can lead to exothermic nitration of the activated ring.

Validation Step:

  • Check pH of waste stream. If pH < 2 (Acidic), verify absence of oxidizing anions (Nitrate, Perchlorate).[1]

  • If Oxidizers are present: STOP .[8][9] Neutralize oxidizers separately before combining.

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled solids, or synthesis byproducts.[1]

  • Segregation: Isolate the solid in a chemically compatible container (HDPE or Glass). Do not use metal containers if the solid is damp or acidic.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[2][5][6][8][10] O,alpha-dimethyl-L-tyrosine.[11]

    • Hazard:[2][5][8][10][12][13] Irritant / Toxic.[4]

  • Secondary Containment: Place the primary container into a clear plastic secondary bag (4-mil polyethylene) to prevent particulate dispersion.

  • Disposal Path: High-Temperature Incineration.

    • Why: The steric bulk of the

      
      -methyl group resists low-temperature degradation. Incineration at >850°C ensures complete breakdown into 
      
      
      
      ,
      
      
      , and
      
      
      .[1]
Workflow B: Liquid Waste (Solutions in DMSO/Methanol)

Applicable for: Reaction mixtures, mother liquors.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Halogenated: Segregate into "Halogenated Organic Waste."

    • Non-Halogenated (e.g., Methanol/DMSO): Segregate into "Non-Halogenated Organic Waste."

  • Precipitation Check: If mixing with other aqueous waste, watch for precipitation. The compound is lipophilic. If a precipitate forms, it may clog waste lines or aspirators.

    • Action: If precipitation occurs, treat the entire mixture as Solid Sludge Waste .

  • Disposal Path: Fuel Blending / Incineration.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of O,alpha-dimethyl-L-tyrosine.

DisposalWorkflow Start Waste: O,alpha-dimethyl-L-tyrosine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved SolidPack Double Bag (HDPE) Label: 'Toxic/Irritant' SolidPath->SolidPack OxidizerCheck Contains Oxidizers (HNO3, HClO4)? LiquidPath->OxidizerCheck SegregateOx STOP: Neutralize Oxidizers Separately OxidizerCheck->SegregateOx YES SolventType Solvent Type? OxidizerCheck->SolventType NO SegregateOx->SolventType After Neutralization HaloWaste Halogenated Waste Stream (Code: F001/F002) SolventType->HaloWaste DCM, Chloroform NonHaloWaste Non-Halogenated Stream (Combustible) SolventType->NonHaloWaste MeOH, DMSO, DMF Incinerate FINAL DISPOSAL: High-Temp Incineration HaloWaste->Incinerate NonHaloWaste->Incinerate SolidPack->Incinerate

Figure 1: Operational decision tree for the segregation and disposal of O,alpha-dimethyl-L-tyrosine, prioritizing the prevention of accidental nitration and ensuring thermal destruction.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, do not panic. The compound is not volatile, reducing inhalation risk unless dust is generated.

  • PPE Upgrade: Wear nitrile gloves (minimum 0.11mm thickness) and safety goggles. If powder is fine, use an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Cleanup:

    • Solids: Sweep up carefully into a dustpan.

    • Liquids: Absorb with vermiculite or sand.

  • Surface Decontamination: Wipe the area with a 10% aqueous detergent solution .

    • Why: Simple water may not effectively solubilize the lipophilic O-methylated residue. Detergent ensures complete removal from the surface.

  • Disposal: Place all cleanup materials into the solid hazardous waste container.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 554184, 2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid. Retrieved October 26, 2023, from [Link][1]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling O,alpha-dimethyl-L-tyrosine

Welcome, researchers and innovators. This guide provides essential, field-tested safety protocols for handling O,alpha-dimethyl-L-tyrosine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. This guide provides essential, field-tested safety protocols for handling O,alpha-dimethyl-L-tyrosine. As a modified amino acid derivative with potential applications in biochemistry and medicinal chemistry, understanding its characteristics is paramount to ensuring a safe and effective research environment.[1][2] This document moves beyond a simple checklist, offering a risk-based methodology grounded in the core principles of chemical safety and laboratory best practices. Our goal is to empower you with the knowledge to work confidently and securely, making safety an intrinsic part of your experimental success.

Foundational Knowledge: Hazard Assessment and Risk Analysis

Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance is critical. O,alpha-dimethyl-L-tyrosine is a derivative of L-tyrosine, typically supplied as a stable, crystalline solid.[1] While specific toxicity data for this derivative is limited, we can infer potential hazards from its parent compound, L-tyrosine, and structurally similar molecules. The primary risks are associated with its physical form (a powder that can be aerosolized) and its chemical properties.

Key Hazard Profile:

PropertyValue / ObservationImplication for HandlingSource(s)
Chemical Name (2S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acidA derivative of the amino acid L-tyrosine.[1]
Physical Form Solid, likely a crystalline powder.High risk of aerosolization during handling (weighing, transferring).[1][3]
Melting Point Approx. 200°CStable at room temperature.[1]
Solubility Highly soluble in polar solvents (water, methanol).Spills can be managed with appropriate aqueous-based cleaning.[1]
Known Hazards May be harmful if swallowed; may cause skin irritation.Direct skin contact must be avoided. Ingestion is a key exposure route to prevent.[2]
Inferred Hazards Based on L-tyrosine, potential for eye and respiratory tract irritation.Dust generation must be controlled to prevent inhalation and eye contact.[3][4][5]

The cornerstone of our safety philosophy is the ALARA principle —maintaining exposure "As Low As Reasonably Achievable." This is accomplished first through engineering controls (like chemical fume hoods) and administrative controls (your standard operating procedures), with PPE serving as the final, essential barrier between you and the chemical.

The Core PPE Ensemble: A Multi-Layered Defense

Selection of PPE is not a one-size-fits-all exercise. It is a dynamic process based on a risk assessment of the specific procedure being performed. Below is the recommended PPE ensemble for handling O,alpha-dimethyl-L-tyrosine powder.

Primary Engineering Controls: Your First Line of Defense

Whenever possible, all handling of O,alpha-dimethyl-L-tyrosine powder, especially weighing and transferring, should occur within a certified chemical fume hood or a powder containment balance enclosure. This dramatically reduces the risk of inhalation, which is a primary route of exposure for powdered substances.[4]

Mandatory PPE for Standard Handling
  • Eye and Face Protection:

    • Why: To protect against aerosolized powder particles and accidental splashes when preparing solutions.

    • Recommendation: Chemical splash goggles are required. Standard safety glasses with side shields do not provide an adequate seal against fine dusts and are therefore insufficient.[6][7] A face shield may be worn over goggles for added protection during procedures with a higher risk of splashing.

  • Skin and Body Protection:

    • Why: To prevent incidental skin contact, which may cause irritation, and to protect personal clothing from contamination.[2][6]

    • Recommendation: A long-sleeved laboratory coat is mandatory. Ensure it is fully buttoned. Wear long pants and fully enclosed, chemical-resistant shoes to protect your lower body and feet from potential spills.[6][7]

  • Hand Protection:

    • Why: To provide a direct barrier against skin contact. The selection of the correct glove material is crucial for chemical protection.[8]

    • Recommendation: Nitrile gloves are the standard for handling most powdered chemicals and for protection against incidental splashes of polar solvents like water or methanol.[6] Always check gloves for tears or punctures before use. For prolonged handling or when preparing concentrated solutions, consult the glove manufacturer's compatibility chart to ensure adequate protection.

  • Respiratory Protection:

    • Why: To prevent inhalation of fine particles, which can cause respiratory tract irritation.[3][5]

    • Recommendation: If handling significant quantities of powder outside of a dedicated fume hood or ventilated enclosure is unavoidable, a NIOSH-approved N95 respirator (or higher) is required. All personnel requiring respirators must be properly fit-tested and trained in their use according to your institution's occupational health and safety program.

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Proper technique is as important as the equipment you wear. The following workflow integrates PPE use into the practical handling of O,alpha-dimethyl-L-tyrosine.

Workflow for Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Designate Work Area (Fume Hood Preferred) B 2. Assemble All Materials (Chemical, Spatula, Weigh Paper, Solvents) A->B C 3. Don Required PPE (See Donning Sequence) B->C D 4. Carefully Weigh Powder (Minimize Dust Generation) C->D E 5. Prepare Solution (Add Powder to Solvent Slowly) D->E F 6. Decontaminate Work Surface E->F G 7. Segregate Waste (Contaminated PPE, Chemical Waste) F->G H 8. Doff PPE in Correct Order (See Doffing Sequence) G->H I 9. Wash Hands Thoroughly H->I

Caption: A logical workflow for handling O,alpha-dimethyl-L-tyrosine.

Step-by-Step PPE Protocols

Donning (Putting On) PPE: The sequence is designed to move from the cleanest procedures to the least clean, preventing cross-contamination.

G A Step 1: Lab Coat Ensure it is fully buttoned. B Step 2: Respirator (if required) Perform a seal check. A->B C Step 3: Goggles or Face Shield Adjust for a snug fit. B->C D Step 4: Gloves Pull cuffs over the sleeves of the lab coat. C->D

Caption: The correct sequence for donning personal protective equipment.

Doffing (Removing) PPE: This is a critical step to prevent contaminating yourself with any substances on your gear. The principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., glove to glove).

G A Step 1: Gloves Remove using glove-to-glove and skin-to-skin technique. B Step 2: Goggles or Face Shield Handle by the strap or clean sides. A->B C Step 3: Lab Coat Roll it inside-out as you remove it. B->C D Step 4: Respirator (if worn) Remove without touching the front. C->D E Step 5: Wash Hands Thoroughly Use soap and water. D->E

Caption: The correct sequence for doffing personal protective equipment.

Spill and Disposal Management

Small Spills: In the event of a small powder spill within a fume hood:

  • Alert colleagues in the immediate area.

  • Wearing your full PPE, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Carefully wipe the area from the outside in.

  • Place the contaminated paper towels in a sealed bag for chemical waste disposal.

  • Wipe the area again with an appropriate cleaning solvent.

Waste Disposal:

  • Contaminated PPE: All disposable PPE (gloves, N95 respirators) that has come into contact with O,alpha-dimethyl-L-tyrosine must be disposed of as solid chemical waste. Do not place it in the regular trash.

  • Chemical Waste: Unused compound and solutions containing O,alpha-dimethyl-L-tyrosine must be collected in a designated, properly labeled hazardous waste container.

  • Regulatory Compliance: Always adhere to the specific chemical waste disposal guidelines set forth by your institution's Environmental Health and Safety (EHS) department and local regulations.

By integrating these expert-driven protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Cambridge Isotope Laboratories, Inc. (2022). L-TYROSINE (13C9, 99%)
  • EvitaChem. (n.d.). O,alpha-dimethyl-L-tyrosine (EVT-3192648).
  • Smolecule. (2024). O,alpha-dimethyl-L-tyrosine.
  • Lab Manager. (2009). Personal Protective Equipment (PPE)
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • Loba Chemie. (2023).
  • Sigma-Aldrich. (2025).
  • ScienceLab.com. (2005).
  • PubChem. (n.d.). O,alpha-Dimethyl-L-tyrosine Hydrochloride.
  • Environmental Health and Safety, University of Washington. (n.d.).
  • Rajasekaran, R., et al. (2016).
  • University of Wisconsin-Madison. (n.d.). Personal Protective Equipment – Lab Safety.
  • MDPI. (2026). Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5.
  • LGC Standards. (n.d.). O,alpha-Dimethyl-DL-tyrosine.
  • Oxford Academic. (2025). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluoresce.
  • Cheméo. (n.d.). Tyrosine (CAS 60-18-4) - Chemical & Physical Properties.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
  • Frontiers. (n.d.). Thyroid-reproductive axis interplay: immunological mechanisms and implications for female reproductive health. Frontiers in Immunology.

Sources

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